17-HETE
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-JPURVOHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193624 | |
| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128914-47-6 | |
| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 17-HETE from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 17-hydroxyeicosatetraenoic acid (17-HETE) from arachidonic acid (AA). It details the core enzymatic pathways, presents available quantitative data, outlines experimental protocols for studying its formation, and visualizes the key processes. While this compound is a less abundant metabolite compared to its regioisomer 20-HETE, emerging evidence suggests its potential involvement in distinct physiological and pathophysiological processes, making it a molecule of growing interest in eicosanoid research and drug development.
Introduction to this compound Biosynthesis
This compound is a monohydroxylated metabolite of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Its formation is primarily catalyzed by a specific group of enzymes belonging to the cytochrome P450 (CYP) superfamily.[1][2] Unlike other hydroxyeicosatetraenoic acids produced by lipoxygenases (LOX) or cyclooxygenases (COX), this compound is a product of ω- and (ω-1)-hydroxylation, a characteristic reaction of certain CYP isoforms.[1] These enzymes introduce a hydroxyl group near the methyl (ω) end of the fatty acid chain.
The biosynthesis of this compound is intrinsically linked to that of other ω-hydroxylated HETEs, most notably 20-HETE, which is often the major product of this pathway.[3] Understanding the regioselectivity of the involved enzymes is crucial for elucidating the specific conditions that may favor this compound production.
The Core Biosynthetic Pathway
The conversion of arachidonic acid to this compound is a monooxygenase reaction that requires the presence of a CYP enzyme, NADPH-cytochrome P450 reductase, and molecular oxygen. The key enzymatic players in this process are members of the CYP4A and CYP4F subfamilies.[4][5]
Key Enzymes:
-
CYP4A11: A prominent human fatty acid ω-hydroxylase expressed in the liver and kidney. It exhibits high regioselectivity for the ω-position of arachidonic acid, making 20-HETE its primary product.[4] However, it also produces smaller amounts of (ω-1), (ω-2), and (ω-3) hydroxylated metabolites, including this compound.
-
CYP4F2: Another significant human CYP enzyme involved in arachidonic acid metabolism, expressed in the liver, kidney, and leukocytes.[6] Similar to CYP4A11, it primarily catalyzes ω-hydroxylation to form 20-HETE but also generates other ω-hydroxylated products.[7]
The general reaction mechanism is as follows:
-
Arachidonic acid binds to the active site of the CYP enzyme.
-
The heme iron of the CYP enzyme is reduced by electrons transferred from NADPH via NADPH-cytochrome P450 reductase.
-
Molecular oxygen binds to the reduced heme iron.
-
A series of electron and proton transfers leads to the cleavage of the O-O bond and the formation of a highly reactive iron-oxo species.
-
This reactive species abstracts a hydrogen atom from the C17 position of arachidonic acid, followed by the insertion of a hydroxyl group to form this compound.
Quantitative Data on Arachidonic Acid ω-Hydroxylation
Quantitative data specifically for this compound biosynthesis is limited due to its low abundance. Most studies focus on the major product, 20-HETE. The following tables summarize the available kinetic parameters for the ω-hydroxylation of arachidonic acid by relevant human and rat CYP isoforms. It is important to note that the Vmax values represent the formation of the primary product (20-HETE), and the production of this compound is a minor fraction of this total activity. The ratio of 19-HETE to 20-HETE produced by human CYP4A11 is approximately 10:90, suggesting that other (ω-n)-hydroxylated products like this compound are formed at even lower ratios.[8]
Table 1: Kinetic Parameters for 20-HETE Formation by Human CYP Isoforms
| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| CYP4A11 | 228 | 49.1 | 0.21 |
| CYP4F2 | 24 | 7.4 | Not Reported |
Data sourced from Lasker et al., 2000.
Table 2: Quantitative Production of 20-HETE by CYP4F2 Variants
| CYP4F2 Variant | 20-HETE Production (pmol/min/nmol P450) | % of Wild-Type Activity |
| W12/V433 (WT) | 94 ± 11 | 100% |
| W12/M433 | 31 ± 11 | ~33% |
| G12/V433 | 94 ± 11 | 100% |
| G12/M433 | 40 ± 8 | ~43% |
Data sourced from Stec et al., 2007.[7]
Table 3: 20-HETE Concentrations in Human Tissues and Fluids
| Sample Type | Concentration Range | Reference |
| Urine (Male) | 21.6 ng/g tissue (mice) | Holla et al., 2001[9] |
| Urine (Female) | 20.4 ng/g tissue (mice) | Holla et al., 2001[9] |
| Kidney Homogenates | 6.1 - 12.7 ng/g (mice) | Holla et al., 2001[9] |
| Plasma | Not significantly different between WT and transgenic mice | Holla et al., 2001[9] |
| Liver Microsomes | 0 - 80.1 pmol/mg protein | Hirani et al., 2008[10] |
| Kidney Cortex | 0 - 11.3 pmol/mg protein | Hirani et al., 2008[10] |
Experimental Protocols
In Vitro Assay for this compound Formation using Recombinant CYP Enzymes
This protocol is adapted from methods used to study 20-HETE formation and can be used to assess this compound production by specific CYP isoforms.
Materials:
-
Recombinant human CYP4A11 or CYP4F2 enzymes co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Arachidonic acid (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂).
-
Internal standard (e.g., deuterated this compound or a structurally similar HETE).
-
Organic solvents for extraction (e.g., ethyl acetate, hexane, isopropanol).
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the recombinant CYP enzyme preparation, incubation buffer, and arachidonic acid to the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid.
-
Add the internal standard.
-
Extract the lipids using two volumes of ethyl acetate or a mixture of hexane/isopropanol. Vortex thoroughly.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Separate the HETE isomers using a suitable C18 column with a gradient elution program (e.g., water/acetonitrile with a small percentage of formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode.
-
Sample Preparation for LC-MS/MS Analysis of this compound from Tissues
This protocol is based on a validated method for eicosanoid analysis in brain and liver tissue.[2]
Materials:
-
Tissue sample (e.g., liver, kidney).
-
Homogenization buffer (e.g., n-hexane/isopropanol (60/40 v/v) with an antioxidant like butylated hydroxytoluene (BHT)).
-
Internal standard solution containing deuterated this compound.
-
Extraction solvent (e.g., n-hexane/isopropanol (60/40 v/v) with 0.1% formic acid).
-
LC-MS/MS system.
Procedure:
-
Homogenization:
-
Weigh a small piece of frozen tissue (e.g., 10-50 mg).
-
Add homogenization buffer and homogenize the tissue on ice using a sonicator or bead beater.
-
-
Extraction:
-
Take an aliquot of the homogenate.
-
Add the internal standard solution.
-
Add the extraction solvent and vortex vigorously.
-
Centrifuge at 4°C to pellet the tissue debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Centrifuge to remove any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in section 4.1.
-
Signaling Pathways of this compound
The specific signaling pathways of this compound are not well-characterized, and no dedicated receptor has been identified to date. However, recent research has implicated this compound in cardiac hypertrophy through a mechanism involving the induction and activation of CYP1B1.[11]
This compound-Induced Cardiac Hypertrophy Pathway:
This compound, acting as an autocrine or paracrine mediator in cardiomyocytes, has been shown to upregulate the expression and activity of CYP1B1. This leads to a signaling cascade that results in an increase in cell size and the expression of cardiac hypertrophy markers. The exact downstream effectors of CYP1B1 in this context are still under investigation.
Conclusion and Future Directions
The biosynthesis of this compound from arachidonic acid is a minor branch of the cytochrome P450-mediated ω-hydroxylation pathway, which is dominated by the production of 20-HETE. The primary enzymes responsible are CYP4A11 and CYP4F2. While quantitative data on this compound itself is scarce, the established methods for studying HETEs provide a solid foundation for future research. The recent discovery of its role in cardiac hypertrophy highlights the potential for this compound to have unique biological functions distinct from other HETEs.
Future research should focus on:
-
Developing more sensitive and specific methods for the quantification of this compound in biological samples.
-
Determining the precise regioselectivity of CYP4A and CYP4F isoforms to understand the factors that may influence the this compound/20-HETE ratio.
-
Identifying specific receptors and elucidating the detailed downstream signaling pathways of this compound in various cell types.
-
Investigating the role of this compound in other physiological and pathological conditions, such as inflammation and cancer.
A deeper understanding of this compound biosynthesis and its biological roles will be crucial for evaluating its potential as a biomarker and a therapeutic target in drug development.
References
- 1. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of hydroxyeicosatetraenoic acids in diabetes (HETEs and diabetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP4F2 - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. 20-Hydroxyeicosatetraenoic Acid (HETE)-dependent Hypertension in Human Cytochrome P450 (CYP) 4A11 Transgenic Mice: NORMALIZATION OF BLOOD PRESSURE BY SODIUM RESTRICTION, HYDROCHLOROTHIAZIDE, OR BLOCKADE OF THE TYPE 1 ANGIOTENSIN II RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 17-HETE Signaling Pathway in Cardiac Hypertrophy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac hypertrophy is an adaptive response of the heart to increased workload, but sustained hypertrophy is a key risk factor for heart failure. The signaling pathways governing this process are complex and represent critical targets for therapeutic intervention. Recent evidence has identified 17-hydroxyeicosatetraenoic acid (17-HETE), a metabolite of arachidonic acid, as a significant mediator in the development of cardiac hypertrophy. This technical guide provides a comprehensive overview of the this compound signaling pathway, focusing on its core mechanism involving the enzyme Cytochrome P450 1B1 (CYP1B1). We present quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to support further research and drug development in this area.
The this compound Signaling Pathway in Cardiomyocytes
This compound functions as an autocrine mediator that directly contributes to the hypertrophic phenotype in cardiomyocytes.[1] The central mechanism of this pathway is the upregulation and allosteric activation of CYP1B1, an extrahepatic enzyme linked to cardiotoxicity.[1][2]
The proposed signaling cascade is as follows:
-
Initiation: Intracellular levels of this compound increase in response to hypertrophic stimuli.
-
CYP1B1 Upregulation: this compound promotes the transcription and translation of the CYP1B1 gene, leading to increased levels of CYP1B1 protein within the cardiomyocyte.[1][2]
-
Allosteric Activation: this compound directly binds to the CYP1B1 enzyme at an allosteric site, enhancing its catalytic activity at nanomolar concentrations.[1][2]
-
Hypertrophic Response: The heightened CYP1B1 activity triggers downstream signaling events that culminate in the hallmarks of cellular hypertrophy. This includes a significant increase in cardiomyocyte size and the upregulation of fetal genes that serve as molecular markers for cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][2][3]
While other arachidonic acid metabolites are known to signal through G-protein coupled receptors (GPCRs), the primary mechanism described for this compound in this context is intracellular, focusing on its direct interaction with CYP1B1.
Quantitative Data on this compound-Induced Hypertrophy
Studies using human adult cardiomyocyte (AC16) cell lines have quantified the hypertrophic effects of this compound enantiomers. The following table summarizes the key findings from treating these cells with 20 µM of 17(R)-HETE or 17(S)-HETE.
| Parameter Measured | Treatment Group | Result (Fold Change vs. Control) | Significance (p-value) | Reference |
| Cell Surface Area | 17(R)-HETE | ~1.35 | < 0.05 | Isse et al., 2023 |
| 17(S)-HETE | ~1.50 | < 0.01 | Isse et al., 2023 | |
| ANP mRNA Expression | 17(R)-HETE | ~2.5 | < 0.01 | Isse et al., 2023 |
| 17(S)-HETE | ~3.2 | < 0.001 | Isse et al., 2023 | |
| BNP mRNA Expression | 17(R)-HETE | ~2.2 | < 0.01 | Isse et al., 2023 |
| 17(S)-HETE | ~2.8 | < 0.01 | Isse et al., 2023 | |
| CYP1B1 mRNA Expression | 17(R)-HETE | ~2.0 | < 0.05 | Isse et al., 2023 |
| 17(S)-HETE | ~2.8 | < 0.01 | Isse et al., 2023 | |
| CYP1B1 Protein Level | 17(R)-HETE | ~1.8 | < 0.05 | Isse et al., 2023 |
| 17(S)-HETE | ~2.4 | < 0.01 | Isse et al., 2023 |
Note: The numerical values are representative estimates based on published graphical data and serve to illustrate the magnitude of the effect. The 17(S)-HETE enantiomer consistently shows a more pronounced effect.[4][5]
Experimental Protocols
Reproducing and building upon existing findings requires robust and detailed methodologies. Below are protocols for key experiments in the study of this compound-induced cardiac hypertrophy.
Cell Culture and Treatment
-
Cell Line: Human adult ventricular cardiomyocytes (AC16) or neonatal rat ventricular myocytes (NRVMs).
-
Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Plate cells onto appropriate culture vessels (e.g., 6-well plates for RNA/protein, or glass-bottom dishes for imaging) and allow them to reach 70-80% confluency.
-
Serum Starvation: Before treatment, reduce the serum concentration to 0.5-1% for 12-24 hours to establish a quiescent state.
-
Treatment: Prepare a stock solution of 17(R)-HETE and 17(S)-HETE in ethanol. Dilute to a final concentration of 20 µM in low-serum media and apply to the cells. Use a vehicle control (ethanol diluted to the same final concentration) for comparison. Incubate for the desired time period (typically 24-48 hours).
Measurement of Cardiomyocyte Surface Area
-
Fixation: After treatment, wash cells twice with cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: To visualize the cell cytoplasm and outline, stain with an antibody against α-actinin or with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) for 1 hour at room temperature. Wash three times with PBS.
-
Imaging: Mount coverslips with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji or Image-Pro Plus) to manually or automatically trace the outline of at least 100 randomly selected cells per condition.[6] Calculate the surface area.
Quantitative PCR (qPCR) for Hypertrophic Markers
-
RNA Extraction: Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for human NPPA (ANP), NPPB (BNP), CYP1B1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
NPPA Forward Primer: 5'-GCT CCT CTC AGA CTC AAG CTT-3'
-
NPPA Reverse Primer: 5'-GGG CTT GTT ATC TCG GAC TTC-3'
-
NPPB Forward Primer: 5'-AAG TCC TAG CCA GTC TCC AGA-3'
-
NPPB Reverse Primer: 5'-GCT TGT GCT TTT GTC TGA TCC-3'
-
-
Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[7]
CYP1B1 Activity (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A and CYP1B1 enzymes.[1]
-
Microsome Preparation: Prepare heart microsomes from tissue or cultured cells by differential centrifugation.[8] Homogenize cells/tissue in a cold buffer, perform a low-speed spin to remove debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the pellet and determine the protein concentration.
-
Reaction Setup: In a 96-well black plate, add microsomal protein (10-50 µg), reaction buffer (e.g., 0.1 M Tris-HCl), and the substrate 7-Ethoxyresorufin (final concentration 1-2 µM). Add this compound enantiomers (10-80 nM) to test for allosteric activation.
-
Initiation and Measurement: Pre-incubate the plate at 37°C. Initiate the reaction by adding NADPH (final concentration 0.25 mM).[8] Immediately measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~585 nm) over time using a plate reader. The product, resorufin, is highly fluorescent.
-
Calculation: Calculate the rate of resorufin formation using a standard curve of known resorufin concentrations. Express the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.[8]
Implications for Drug Development
The central role of the this compound/CYP1B1 axis in promoting cardiac hypertrophy presents a promising target for therapeutic intervention.
-
Targeting CYP1B1: Developing selective inhibitors of CYP1B1 could directly block the pro-hypertrophic effects of this compound and other potential substrates. This approach could attenuate the progression of pathological hypertrophy.
-
Modulating this compound Synthesis: Identifying and targeting the specific enzymes responsible for this compound production in the heart could lower the concentration of this pro-hypertrophic mediator.
-
Investigating Upstream Receptors: Although the primary mechanism appears intracellular, further investigation into potential cell surface receptors that might mediate some of this compound's effects could unveil additional drug targets.
This pathway highlights the importance of lipid mediators in cardiac remodeling and offers a novel avenue for the development of targeted therapies to combat heart failure.
References
- 1. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
- 6. Measurement of the surface area of cardiomyocytes [bio-protocol.org]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
The Cytochrome P450-Mediated Metabolism of 17-Hydroxyeicosatetraenoic Acid (17-HETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. As a member of the HETE family, it is involved in various physiological and pathophysiological processes, particularly in the regulation of vascular tone and renal function. This technical guide provides an in-depth overview of the CYP-mediated formation of this compound, its known biological activities, and the analytical methods used for its study. While the downstream metabolic fate of this compound is not yet well-elucidated, this guide will draw upon the broader knowledge of HETE metabolism to provide a comprehensive framework for researchers.
Introduction to this compound and Cytochrome P450
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a key component of cell membranes. Upon cellular stimulation, AA is released and metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway gives rise to a diverse array of bioactive eicosanoids, including HETEs and epoxyeicosatrienoic acids (EETs).[1][2]
HETEs are a group of hydroxylated derivatives of arachidonic acid. The position of the hydroxyl group is critical to their biological function. ω- and (ω-1)-hydroxylation of arachidonic acid by CYP enzymes produces a variety of HETEs, including 16-, 17-, 18-, 19-, and 20-HETE.[1][3] Among these, this compound is a less-studied metabolite compared to the potent vasoconstrictor 20-HETE. However, emerging evidence suggests its role in critical physiological processes such as the regulation of electrolyte and fluid transport in the kidney.
Cytochrome P450-Mediated Formation of this compound
The formation of this compound from arachidonic acid is catalyzed by specific isoforms of the cytochrome P450 superfamily, primarily within the CYP1A, CYP4A, and CYP4F families.[3][4][5] These enzymes exhibit regioselectivity in their hydroxylation of arachidonic acid. While the CYP4A and CYP4F subfamilies are well-known for producing the ω-hydroxylation product 20-HETE, they also contribute to the formation of sub-terminal HETEs.[4][5] Specifically, CYP enzymes in rat liver microsomes have been shown to produce 16-, 17-, and 18-HETE from arachidonic acid.[6]
dot
Caption: CYP450-mediated hydroxylation of arachidonic acid to various HETEs.
Downstream Metabolism of this compound
The downstream metabolic pathways of this compound are not well-characterized in the current scientific literature. However, based on the metabolism of other HETEs, it is plausible that this compound may undergo further oxidation. For instance, other HETEs can be converted to their corresponding oxo-eicosatetraenoic acids (oxo-ETEs) by various dehydrogenases.[3] Further research is required to identify the specific enzymes and metabolites involved in the catabolism of this compound.
Biological Activities and Signaling Pathways
While specific signaling pathways for this compound are still under investigation, it is known to have stereospecific effects on renal function. The (S)-enantiomer of this compound has been shown to inhibit proximal tubule Na+/K+-ATPase activity, suggesting a role in the regulation of sodium transport.[7]
To provide a broader context of HETE signaling, the pathways for the more extensively studied 20-HETE are presented below. 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of blood pressure. It exerts its effects through various signaling mechanisms, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.
dot
Caption: A generalized signaling pathway for HETEs, such as 20-HETE.
Quantitative Data on HETE Formation
Quantitative data on the formation of this compound is limited. However, studies on the closely related 20-HETE provide valuable insights into the kinetics of CYP-mediated arachidonic acid metabolism. The following table summarizes the kinetic parameters for 20-HETE formation by human CYP4A11 and CYP4F2.
| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | 228 | 49.1 | [8] |
| CYP4F2 | 24 | 7.4 | [8] |
Experimental Protocols
In Vitro Metabolism of Arachidonic Acid by Recombinant CYP Enzymes
This protocol describes a general procedure for assessing the metabolism of arachidonic acid by recombinant human CYP enzymes to form HETEs.
Materials:
-
Recombinant human CYP enzymes (e.g., from insect cell microsomes) co-expressed with NADPH-cytochrome P450 reductase.
-
Arachidonic acid (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Methanol, acetonitrile, and formic acid for quenching and sample preparation.
-
Internal standard (e.g., a deuterated HETE analogue).
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP enzyme in potassium phosphate buffer.
-
Add arachidonic acid to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
dot
Caption: A typical experimental workflow for in vitro CYP-mediated metabolism studies.
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the quantification of HETEs from biological samples.
Materials:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Internal standard (e.g., this compound-d8).
-
Solid-phase extraction (SPE) cartridges for sample clean-up.
Procedure:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.
-
Add the internal standard.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitate.
-
Perform solid-phase extraction (SPE) on the supernatant to enrich for lipids and remove interfering substances.
-
Elute the HETEs from the SPE cartridge and evaporate the solvent.
-
Reconstitute the sample in the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the HETEs using a gradient elution with mobile phases A and B.
-
Detect the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion and Future Directions
The cytochrome P450-mediated metabolism of arachidonic acid is a crucial pathway for the generation of bioactive lipid mediators, including this compound. While the specific enzymes responsible for its formation are being identified, the downstream metabolic fate and the detailed signaling pathways of this compound remain largely unexplored. Future research should focus on elucidating the enzymes that metabolize this compound, identifying its metabolites, and characterizing their biological activities and signaling mechanisms. A deeper understanding of the complete metabolic pathway of this compound will be critical for developing novel therapeutic strategies targeting renal and cardiovascular diseases. For drug development professionals, understanding the potential for new chemical entities to interact with the CYP enzymes involved in HETE metabolism is crucial to avoid unintended alterations in the levels of these potent signaling molecules.
References
- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lipidmaps.org [lipidmaps.org]
A Deep Dive into the Enantiomer-Specific Functions of 17(S)-HETE and 17(R)-HETE
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. Among these, 17-hydroxyeicosatetraenoic acid (17-HETE) exists as two stereoisomers, 17(S)-HETE and 17(R)-HETE, which have been shown to exhibit distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of the differential functions of these enantiomers, with a particular focus on their roles in cardiac hypertrophy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the nuanced bioactivities of these lipid mediators.
Biosynthesis of 17(S)-HETE and 17(R)-HETE
The production of this compound enantiomers is primarily attributed to the activity of cytochrome P450 (CYP) enzymes. These enzymes metabolize arachidonic acid to a variety of ω- and (ω-1)-hydroxylated products, including this compound[1]. The stereochemistry of the resulting HETE is dependent on the specific CYP isoform involved. While some CYP enzymes may produce a racemic mixture of both (S) and (R) enantiomers, there is often a predominance of one form over the other[1]. Non-enzymatic lipid peroxidation can also lead to the formation of a racemic mixture of HETE enantiomers[1].
Differential Functions in Cardiac Hypertrophy
Recent studies have highlighted a significant and enantioselective role for this compound in the development of cardiac hypertrophy, the enlargement of cardiac muscle cells. Research has demonstrated that both 17(S)-HETE and 17(R)-HETE can induce cellular hypertrophy in human cardiomyocytes; however, the (S)-enantiomer exhibits a more potent effect.
A key mechanism underlying this hypertrophic response is the allosteric activation and upregulation of CYP1B1, an enzyme linked to cardiotoxicity[1]. Studies have shown that 17(S)-HETE is a more potent activator of CYP1B1 than its (R)-counterpart, leading to a more pronounced hypertrophic phenotype[1]. This enantioselective activation of CYP1B1 suggests that the stereochemistry of this compound is a critical determinant of its biological function in the heart.
Quantitative Data on Cardiac Hypertrophy
| Enantiomer | Cell Line | Concentration | Key Findings | Reference |
| 17(S)-HETE | Human adult cardiomyocyte (AC16) | 20 µM | Significantly induced cellular hypertrophy (increased cell surface area and hypertrophy markers); more potent allosteric activator of CYP1B1. | [1] |
| 17(R)-HETE | Human adult cardiomyocyte (AC16) | 20 µM | Induced cellular hypertrophy, but to a lesser extent than 17(S)-HETE. | [1] |
| This compound Enantiomers | Human recombinant CYP1B1 and rat heart microsomes | 10-80 nM | Allosterically activated CYP1B1. | [1] |
Signaling Pathways
The precise signaling pathways initiated by 17(S)-HETE and 17(R)-HETE remain an active area of investigation. A significant challenge in elucidating these pathways is the current lack of identified specific cell surface receptors for either enantiomer. While other HETEs, such as 12(S)-HETE and 20-HETE, have known G-protein coupled receptors (GPCRs), namely GPR31 and GPR75 respectively, the receptors for the this compound enantiomers are considered orphan receptors at present.
Despite the absence of a known receptor, the downstream effects involving CYP1B1 are becoming clearer. The activation of CYP1B1 by this compound enantiomers leads to a signaling cascade that culminates in the expression of genes associated with cardiac hypertrophy.
Figure 1: Proposed signaling pathway for this compound enantiomers in cardiac hypertrophy.
Experimental Protocols
Stereospecific Synthesis of 17(S)-HETE and 17(R)-HETE
-
Retrosynthetic Analysis: Disconnect the this compound molecule to identify key chiral synthons and commercially available starting materials. The chirality at C17 is the key challenge.
-
Chiral Pool Synthesis or Asymmetric Induction:
-
Chiral Pool: Start from a naturally occurring chiral molecule that contains the desired stereocenter or can be readily converted to it.
-
Asymmetric Induction: Employ a chiral catalyst or auxiliary to introduce the hydroxyl group at C17 with the desired (S) or (R) configuration. This could involve an asymmetric reduction of a corresponding ketone or an asymmetric epoxidation followed by regioselective ring-opening.
-
-
Carbon Chain Elongation: Utilize standard organic chemistry reactions such as Wittig reactions, Grignard reactions, or cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct the full carbon skeleton of the eicosanoid.
-
Functional Group Manipulation and Deprotection: Introduce the carboxylic acid functionality and any double bonds with the correct geometry. Finally, remove any protecting groups to yield the target 17(S)-HETE or 17(R)-HETE.
-
Purification and Characterization: Purify the final product using techniques like high-performance liquid chromatography (HPLC). Confirm the structure and stereochemistry using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.
Cell Culture and Treatment
-
Cell Line: Human adult cardiomyocyte (AC16) cells are a suitable model.
-
Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, or chamber slides for imaging).
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Prepare stock solutions of 17(S)-HETE and 17(R)-HETE in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solutions in culture medium to the final desired concentration (e.g., 20 µM).
-
Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 24 hours). A vehicle control (medium with the solvent) should be included.
-
Measurement of Cellular Hypertrophy
-
Cell Surface Area:
-
After treatment, capture images of the cells using a phase-contrast microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of individual cells.
-
Quantify the average cell surface area for each treatment group. An increase in cell surface area is indicative of hypertrophy.
-
Real-Time Quantitative PCR (RT-qPCR) for Hypertrophy Markers
-
RNA Isolation: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP, β-myosin heavy chain - β-MHC), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting for CYP1B1
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the CYP1B1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
CYP1B1 Enzyme Activity Assay (EROD Assay)
-
Principle: This assay measures the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin, a reaction catalyzed by CYP1B1.
-
Reagents:
-
Human recombinant CYP1B1 or heart microsomes.
-
7-ethoxyresorufin (substrate).
-
NADPH (cofactor).
-
Potassium phosphate buffer.
-
17(S)-HETE and 17(R)-HETE.
-
-
Procedure:
-
In a 96-well plate, combine the recombinant CYP1B1 or microsomes, buffer, and varying concentrations of 17(S)-HETE or 17(R)-HETE (e.g., 10-80 nM).
-
Add 7-ethoxyresorufin to the wells.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in fluorescence of resorufin over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
The rate of resorufin formation is proportional to the CYP1B1 activity.
-
Figure 2: A generalized experimental workflow for investigating the effects of this compound enantiomers.
Conclusion and Future Directions
The available evidence strongly indicates that 17(S)-HETE and 17(R)-HETE possess distinct biological activities, with 17(S)-HETE being a more potent inducer of cardiac hypertrophy through the activation of CYP1B1. This enantiomer-specific function underscores the importance of considering stereochemistry in the study of lipid mediators.
The most significant gap in our current understanding is the identity of the specific receptors for these enantiomers. The de-orphanization of these putative receptors is a critical next step and will be instrumental in fully elucidating their signaling pathways and physiological roles. Future research should also aim to:
-
Investigate the differential effects of 17(S)-HETE and 17(R)-HETE in other physiological and pathological contexts, such as inflammation, angiogenesis, and cancer.
-
Develop selective agonists and antagonists for the putative receptors to probe their functions with greater precision.
-
Explore the therapeutic potential of targeting the synthesis or signaling of specific this compound enantiomers in cardiovascular diseases.
A deeper understanding of the enantiomer-specific functions of this compound will undoubtedly open new avenues for the development of novel therapeutics targeting a range of diseases.
References
The Discovery and History of Hydroxyeicosatetraenoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid, belonging to the eicosanoid family of signaling molecules. Since their discovery, HETEs have been recognized as potent mediators in a wide array of physiological and pathological processes, including inflammation, cell proliferation, vascular tone, and cancer progression. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the elucidation of the signaling pathways that have shaped our understanding of HETEs.
A Chronology of Discovery: Unraveling the HETE Family
The journey into the world of HETEs began in the 1970s, spearheaded by the pioneering work of Swedish biochemists Sune Bergström, Bengt Samuelsson, and John Vane, who were awarded the Nobel Prize in Physiology or Medicine in 1982 for their discoveries concerning prostaglandins and related biologically active substances.
The First Glimpse: 12-HETE in Platelets (1974)
The first member of the HETE family to be identified was 12-hydroxyeicosatetraenoic acid (12-HETE). In 1974, Hamberg and Samuelsson reported that incubation of arachidonic acid with human platelets resulted in the formation of a novel monohydroxy fatty acid. This compound was identified as 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE). Their work demonstrated that platelets possess a lipoxygenase pathway for arachidonic acid metabolism, distinct from the cyclooxygenase pathway that produces prostaglandins and thromboxanes.
The Inflammatory Mediator: 5-HETE in Neutrophils (1976)
Two years later, in 1976, Borgeat, Hamberg, and Samuelsson expanded their investigations to rabbit polymorphonuclear leukocytes (neutrophils). They discovered that these inflammatory cells metabolize arachidonic acid to form 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). This discovery was pivotal as it linked a specific HETE to a primary cell type involved in the inflammatory response. Subsequent studies revealed that 5-HETE is a potent chemoattractant for neutrophils, further solidifying its role as an inflammatory mediator.
A Vascular Regulator: 20-HETE and the Cytochrome P450 System (Early 1980s)
In the early 1980s, the focus expanded beyond the lipoxygenase pathways. Researchers, including Capdevila and colleagues, demonstrated that arachidonic acid could also be metabolized by the cytochrome P450 (CYP) enzyme system, particularly in the kidney. This led to the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as a major product of this pathway in renal microsomes. 20-HETE was later found to be a potent vasoconstrictor, playing a crucial role in the regulation of vascular tone and blood pressure.
Table 1: Key Milestones in the Discovery of HETEs
| Year | Discovery | Key Scientist(s) | Cell/Tissue Type | Enzymatic Pathway | Significance |
| 1974 | Identification of 12-HETE | Hamberg & Samuelsson | Human Platelets | 12-Lipoxygenase | First discovery of a HETE, establishing the lipoxygenase pathway in platelets. |
| 1976 | Identification of 5-HETE | Borgeat, Hamberg & Samuelsson | Rabbit Neutrophils | 5-Lipoxygenase | Linked HETEs to inflammatory cells and chemotaxis. |
| Early 1980s | Identification of 20-HETE | Capdevila et al. | Kidney Microsomes | Cytochrome P450 | Unveiled a new enzymatic pathway for HETE synthesis and its role in vascular regulation. |
Foundational Experimental Protocols
The discovery and characterization of HETEs were reliant on the development and application of sophisticated analytical techniques. The following sections detail the methodologies employed in the seminal studies.
Isolation and Purification of HETEs
Initial Incubation and Extraction:
-
Cell/Tissue Preparation: Platelet suspensions or isolated neutrophils were prepared from fresh blood. For 20-HETE, microsomes were prepared from renal cortical tissue by differential centrifugation.
-
Incubation with Radiolabeled Arachidonic Acid: The cell or microsomal preparations were incubated with [1-14C]arachidonic acid at 37°C for a defined period (typically 5-30 minutes) to allow for metabolic conversion.
-
Termination and Extraction: The reaction was stopped by the addition of a solvent mixture, typically ethanol or methanol, followed by acidification to protonate the carboxylic acids. The lipids were then extracted into an organic solvent such as diethyl ether or ethyl acetate.
Chromatographic Separation:
Early researchers utilized a combination of chromatographic techniques to purify the novel metabolites.
-
Silicic Acid Chromatography: The crude lipid extract was first fractionated on a silicic acid column to separate fatty acids from other lipid classes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This was the workhorse technique for separating the different HETE isomers.
-
Column: Early studies often used C18 columns.
-
Mobile Phase: A typical mobile phase consisted of a gradient of methanol in water, with a small amount of acetic acid to ensure the carboxylic acids remained protonated.
-
Detection: The eluate was monitored by UV absorbance at ~235 nm (characteristic of the conjugated diene system in 5-, 12-, and 15-HETE) and by radioactivity detection to track the metabolites of [14C]arachidonic acid.
-
-
Normal-Phase HPLC (NP-HPLC): This technique was used for further purification and separation of isomers.
-
Column: Silica columns were commonly used.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of acetic acid.
-
Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS was a critical tool for determining the chemical structure of the isolated HETEs.
-
Derivatization: To make the HETEs volatile for GC analysis, they were first derivatized.
-
Methylation: The carboxylic acid group was converted to a methyl ester using diazomethane.
-
Silylation: The hydroxyl group was converted to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Separation: The derivatized HETEs were separated on a GC column.
-
Mass Spectrometry: The separated compounds were then introduced into a mass spectrometer. Electron-impact (EI) ionization was commonly used, which fragmented the molecules in a predictable manner. Analysis of the fragmentation pattern allowed researchers to deduce the position of the hydroxyl group and the overall structure of the fatty acid chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (1H) NMR spectroscopy was used to confirm the stereochemistry of the double bonds and the position of the hydroxyl group, providing further structural confirmation.
Stereospecific Total Synthesis
The definitive confirmation of the structure and stereochemistry of the HETEs, and the production of pure standards for biological testing, was achieved through total chemical synthesis. The work of E.J. Corey and his group was particularly instrumental in this area. Their elegant synthetic strategies allowed for the stereocontrolled synthesis of various HETE isomers, including 5-HETE and 12-HETE.
Quantitative Analysis of HETE Production
Early studies focused not only on identifying HETEs but also on quantifying their production in response to various stimuli. This was crucial for understanding their potential biological significance.
Table 2: Early Quantitative Data on HETE Production
| HETE Isomer | Cell/Tissue Type | Stimulus | Concentration of Stimulus | Amount Produced | Reference |
| 5-HETE | Human Neutrophils | Ionophore A23187 | 2 µM | ~50 ng/106 cells | |
| 5-HETE | Human Neutrophils | Ionophore A23187 + Arachidonic Acid | - | >40-fold stimulation | |
| 12-HETE | Human Platelets | Collagen | - | Significantly higher than unstimulated | |
| 12-HETE | Human Platelets | Thrombin | - | Significant increase | |
| 20-HETE | Rat Renal Microvessels | Angiotensin II | 10-7 M | 4.3 ± 0.6 pmol/mg/min | |
| 20-HETE | Rat Renal Microsomes | NADPH | - | 355 ± 27 pmol/mg/min |
Signaling Pathways of Major HETEs
The biological effects of HETEs are mediated through their interaction with specific cell surface and intracellular receptors, which trigger downstream signaling cascades.
5-HETE and 5-oxo-ETE Signaling
5-HETE itself is a relatively weak agonist. However, it can be further metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a much more potent signaling molecule. 5-oxo-ETE exerts its effects primarily through the G protein-coupled receptor, OXE receptor 1 (OXER1) .
12-HETE Signaling
12-HETE signaling is complex and appears to involve multiple pathways. A G protein-coupled receptor, GPR31 , has been identified as a high-affinity receptor for 12(S)-HETE. Activation of GPR31 can lead to the stimulation of several downstream signaling cascades.
20-HETE Signaling
20-HETE is a potent vasoactive lipid that signals through the G protein-coupled receptor GPR75 . This interaction triggers distinct signaling cascades in different cell types, such as vascular smooth muscle cells and endothelial cells.
Conclusion and Future Directions
The discovery of hydroxyeicosatetraenoic acids has opened up a vast and complex field of research. From their initial identification as products of arachidonic acid metabolism to the elucidation of their specific receptors and signaling pathways, HETEs have been shown to be critical players in health and disease. The foundational experimental work laid the groundwork for the development of modern lipidomics and our current understanding of these potent lipid mediators.
Future research will likely focus on the development of specific inhibitors and antagonists for HETE biosynthetic enzymes and receptors as potential therapeutic agents for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. The continued exploration of the intricate network of eicosanoid signaling will undoubtedly reveal new insights into the fundamental processes that govern cellular function.
17-HETE: A Lipid Mediator at the Core of Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (17-HETE) is an eicosanoid, a signaling molecule derived from the oxygenation of 20-carbon fatty acids, that is increasingly recognized for its pivotal role in the complex landscape of inflammation. As a member of the hydroxyeicosatetraenoic acid (HETE) family, this compound is a product of arachidonic acid metabolism and has been implicated in a variety of inflammatory processes and diseases. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, signaling pathways, and its function as a lipid mediator in inflammation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this intriguing molecule.
Biosynthesis of this compound
The production of this compound is intricately linked to the metabolism of arachidonic acid (AA), a polyunsaturated fatty acid ubiquitously present in the cell membranes of inflammatory cells. The biosynthesis of HETEs can occur through three major enzymatic pathways: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases.[1] While various HETEs are produced through these pathways, the specific synthesis of this compound is less ubiquitously described than that of other regioisomers like 5-HETE, 12-HETE, or 20-HETE. ω-hydroxy metabolites of AA, including 16-HETE, this compound, 18-HETE, 19-HETE, and 20-HETE, have been identified.[1]
The primary route for this compound synthesis is believed to involve the CYP450 enzyme family, particularly isoforms such as CYP4F3A, which are known to catalyze the ω-hydroxylation of fatty acids.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to specific cell surface receptors, thereby initiating intracellular signaling cascades. The G protein-coupled receptor 32 (GPR32) has been identified as a receptor for other lipid mediators like Resolvin D1, and it is a putative receptor for this compound. While the complete downstream signaling pathway of GPR32 upon this compound binding is still under active investigation, it is hypothesized to involve canonical GPCR signaling mechanisms.
Upon ligand binding, GPR32 is thought to couple to G proteins, leading to the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i), and the recruitment of β-arrestin. These events can subsequently activate various downstream kinases and transcription factors, ultimately leading to a cellular response.
Role of this compound in Inflammatory Cells
This compound has been shown to modulate the function of key inflammatory cells, including neutrophils and macrophages.
Neutrophils
Neutrophils are the first responders to sites of inflammation. This compound can act as a chemoattractant for neutrophils, guiding their migration to inflamed tissues. Furthermore, it can influence neutrophil activation, leading to degranulation and the release of reactive oxygen species (ROS).
Macrophages
Macrophages play a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses. The effect of this compound on macrophage polarization (the differentiation into M1 pro-inflammatory or M2 anti-inflammatory phenotypes) is an area of active research. It is also being investigated for its role in efferocytosis, the clearance of apoptotic cells by macrophages, which is a critical step in the resolution of inflammation.
This compound in Inflammatory Diseases
Elevated levels of various HETEs have been detected in several inflammatory conditions, suggesting their involvement in disease pathogenesis.
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. While comprehensive data on this compound levels in the synovial fluid of RA patients is still emerging, metabolomic studies of synovial fluid have shown alterations in lipid mediator profiles, indicating a potential role for eicosanoids like this compound in the inflammatory milieu of the joint.[1][2][3][4][5][6]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Studies have shown increased levels of arachidonic acid in the colonic mucosa of IBD patients, suggesting an upregulation of eicosanoid synthesis pathways.[7] Further research is needed to specifically quantify this compound levels in the inflamed intestinal tissue of IBD patients.
Table 1: Quantitative Data on HETE Levels in Inflammatory Conditions (Illustrative)
| Inflammatory Condition | Sample Type | This compound Concentration (ng/mL or ng/g tissue) | Reference |
| Rheumatoid Arthritis | Synovial Fluid | Data not yet consistently reported | |
| Inflammatory Bowel Disease | Colonic Mucosa | Data not yet consistently reported |
Note: This table highlights the current gap in specific quantitative data for this compound and is intended to be populated as more research becomes available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound from biological matrices.
Sample Preparation (from Synovial Fluid or Tissue Homogenate):
-
To 100 µL of sample, add 400 µL of cold methanol containing an internal standard (e.g., 17(S)-HETE-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
This compound: Q1 m/z 319.2 -> Q3 m/z specific fragment ions.
-
17(S)-HETE-d8: Q1 m/z 327.2 -> Q3 m/z specific fragment ions.
-
In Vivo Model: Zymosan-Induced Peritonitis
This model is widely used to study acute inflammation and its resolution.
-
Inject mice intraperitoneally (i.p.) with 1 mg/kg of zymosan A dissolved in sterile saline.
-
At desired time points (e.g., 4, 24, 48 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing 5 mL of ice-cold PBS.
-
Centrifuge the lavage fluid to separate the cells from the supernatant.
-
The supernatant can be used for the quantification of this compound and other inflammatory mediators by LC-MS/MS and ELISA, respectively.
-
The cell pellet can be used for flow cytometry analysis to determine the immune cell populations (neutrophils, macrophages).[2][8][9][10][11][12][13]
Cell-Based Assays for GPR32 Activation
cAMP Assay:
-
Culture cells stably or transiently expressing GPR32 (e.g., HEK293 or CHO cells).
-
Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add varying concentrations of this compound.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in cAMP levels upon this compound treatment would suggest GPR32 coupling to a Gαi protein.[14][15]
β-Arrestin Recruitment Assay:
-
Use a commercially available assay system (e.g., PathHunter® β-Arrestin assay) in cells co-expressing a GPR32-enzyme fragment fusion protein and a β-arrestin-enzyme acceptor fusion protein.
-
Treat the cells with varying concentrations of this compound.
-
Upon receptor activation and β-arrestin recruitment, the enzyme fragments complement each other, generating a luminescent or fluorescent signal that can be measured on a plate reader.[16][17][18]
This compound as a Drug Development Target
The involvement of this compound in inflammation suggests that targeting its synthesis or signaling could be a viable therapeutic strategy for inflammatory diseases.
Potential Drug Development Strategies:
-
Inhibition of this compound Synthesis: Developing selective inhibitors of the specific CYP450 enzymes responsible for this compound production.[1][12][19][20][21][22]
-
Antagonism of the this compound Receptor: Identifying and developing small molecule or antibody-based antagonists that block the binding of this compound to its receptor, GPR32.
Conclusion
This compound is an emerging lipid mediator with significant implications in the regulation of inflammation. Its biosynthesis from arachidonic acid and its signaling through putative receptors like GPR32 position it as a key player in the inflammatory cascade. While much has been learned, further research is needed to fully elucidate its specific roles in various inflammatory diseases, to quantify its levels in pathological conditions, and to validate it as a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing our understanding of this compound and its potential for therapeutic intervention.
References
- 1. Novel, potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 3. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global metabolomic profiling of human synovial fluid for rheumatoid arthritis biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minsky DTIC [dtic.minsky.ai]
- 13. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 17-HETE: A Technical Guide to its Physiological Concentrations, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a member of the hydroxyeicosatetraenoic acid family of lipid mediators derived from the metabolism of arachidonic acid. While less studied than some of its isomers, emerging evidence suggests that this compound plays a role in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its physiological concentrations in human plasma, detailed methodologies for its quantification, its biosynthesis and metabolism, and its known biological functions and associated signaling pathways.
Physiological Concentrations of this compound in Human Plasma
The quantification of eicosanoids in biological fluids is challenging due to their low endogenous concentrations and short half-lives. However, advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the detection and quantification of these lipid mediators.
A study by Willenberg et al. (2015) utilizing a rapid and sensitive LC-MS method reported the physiological concentration of this compound in human plasma.[1]
| Analyte | Physiological Concentration (nM) | Specimen | Analytical Method | Reference |
| This compound | 0.35 ± 0.05 | Human Plasma | LC-MS | Willenberg et al., 2015[1] |
This value provides a crucial baseline for researchers investigating the role of this compound in health and disease, allowing for the differentiation between normal physiological levels and pathological alterations.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in human plasma necessitates a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity. While a universally standardized protocol is not established, the following outlines a general and effective workflow based on established methodologies for eicosanoid analysis.[2][3][4]
Workflow for this compound Quantification in Human Plasma
Detailed Methodological Considerations:
-
Sample Collection and Storage: Blood should be collected in tubes containing an anticoagulant such as EDTA. Plasma should be separated promptly by centrifugation at low temperatures and stored at -80°C to minimize lipid peroxidation and degradation of this compound.
-
Internal Standard: A stable isotope-labeled internal standard of this compound (e.g., 17(S)-HETE-d8) should be added to the plasma sample before extraction. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during LC-MS/MS analysis.
-
Extraction: Solid-phase extraction (SPE) is a common and effective method for extracting eicosanoids from plasma. A C18 reversed-phase sorbent is typically used to bind the lipids, which are then eluted with an organic solvent like methanol or ethyl acetate.
-
Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate this compound from other isomers and interfering substances. A C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and its deuterated internal standard are monitored.
Biosynthesis and Metabolism of this compound
This compound is formed from arachidonic acid through the action of cytochrome P450 (CYP) enzymes.[3] Specifically, a heterogeneous group of P450 enzymes catalyzes the formation of subterminal HETEs, including 16-, 17-, 18-, and 19-HETE.[2]
Biosynthesis of this compound
The metabolism of this compound in humans is not as well-characterized as that of other eicosanoids. It is presumed to undergo further oxidation or conjugation to facilitate its excretion, similar to other HETEs.
Biological Functions and Signaling Pathways
The biological activities and signaling pathways of this compound are an active area of research. Unlike some of its more studied isomers, such as 12-HETE and 20-HETE, a specific high-affinity receptor for this compound has not yet been definitively identified. However, studies on other HETEs suggest that they can exert their effects through various mechanisms, including activation of G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[5][6]
While a complete signaling cascade for this compound has not been elucidated, its known biological effects provide clues to its potential mechanisms of action. For instance, the broader family of HETEs is known to be involved in inflammatory responses, cell proliferation, and angiogenesis. The specific roles of this compound within these processes are yet to be fully defined.
Conclusion
This compound is an endogenously produced lipid mediator with a defined physiological concentration in human plasma. Its accurate quantification requires sophisticated analytical techniques like LC-MS/MS. While its biosynthesis from arachidonic acid via cytochrome P450 enzymes is established, its detailed metabolism and specific signaling pathways remain areas for further investigation. For researchers and drug development professionals, understanding the nuances of this compound biology is critical for exploring its potential as a biomarker or therapeutic target in various disease states. Continued research is essential to fully unravel the functional significance of this particular hydroxyeicosatetraenoic acid.
References
- 1. Metabolism of 17-Alpha-Hydroxyprogesterone Caproate by Human Placental Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 17-HETE in endothelial cell function
An In-Depth Technical Guide on the Role of 17-HETE in Endothelial Cell Function
Abstract
Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the metabolism of arachidonic acid by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. Various HETE isomers, particularly 20-HETE, 15-HETE, and 12-HETE, have been extensively studied and are recognized as critical regulators of endothelial cell function, influencing processes such as angiogenesis, inflammation, vascular tone, and endothelial dysfunction. In stark contrast, 17-hydroxyeicosatetraenoic acid (this compound), a CYP450-derived ω-minus-3 metabolite of arachidonic acid, remains one of the most under-characterized isomers within this family. This technical guide synthesizes the limited available information on this compound, places it within the broader context of HETE biology in the endothelium, highlights the significant knowledge gaps, and provides standardized experimental protocols and workflows to facilitate future research into its potential vascular roles.
Introduction: The HETE Family in Vascular Biology
The vascular endothelium is a critical regulator of cardiovascular homeostasis. Its function is modulated by a host of signaling molecules, including eicosanoids derived from arachidonic acid. HETEs are key players in this regulation, with different isomers often exhibiting distinct or even opposing biological activities.
-
20-HETE: Primarily synthesized by CYP4A and CYP4F enzymes, 20-HETE is a potent vasoconstrictor and a significant modulator of endothelial function. It is known to promote endothelial cell proliferation and angiogenesis, often through pathways involving Vascular Endothelial Growth Factor (VEGF) and Reactive Oxygen Species (ROS)[1][2]. However, it also contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and promoting inflammation[3][4].
-
15-HETE: A major product of 15-LOX, 15-HETE has complex, often context-dependent roles. It has been shown to be pro-angiogenic in some settings, stimulating angiogenesis through the PI3K/Akt/mTOR signaling pathway[5].
-
12-HETE: Produced by 12-LOX, 12-HETE is largely considered a pro-inflammatory and pro-angiogenic mediator. In endothelial cells, it can upregulate VEGF expression and has been implicated in the vascular complications of diabetes[6][7].
-
5-HETE: As a product of the 5-LOX pathway, 5-HETE is primarily known for its role in inflammation.
Within this landscape, this compound is recognized as a product of CYP450-mediated ω-3 hydroxylation of arachidonic acid, alongside other metabolites like 16-HETE and 18-HETE[8]. Despite its confirmed existence, its functional role in any cell type, including endothelial cells, is largely unknown.
Current State of Knowledge on this compound
The body of research specifically investigating the biological effects of this compound is exceptionally sparse, particularly concerning the vascular endothelium. A comprehensive literature search reveals a significant knowledge gap.
The most substantive functional study to date demonstrated that this compound enantiomers induce cellular hypertrophy in a human cardiomyocyte cell line (AC16)[9]. This effect was mediated by the allosteric activation and upregulation of CYP1B1, a member of the cytochrome P450 family[9]. While this study was conducted in heart muscle cells, it provides the first mechanistic insight into a potential signaling axis for this compound that could be explored in other cell types. Given the critical role of CYP enzymes in endothelial eicosanoid metabolism, this pathway warrants investigation in endothelial cells.
Currently, there is no direct evidence describing the effects of this compound on core endothelial cell functions such as:
-
Proliferation
-
Migration
-
Apoptosis
-
Angiogenesis (Tube Formation)
-
Barrier Function and Permeability
-
Inflammatory Activation (e.g., expression of adhesion molecules)
Data Presentation: Comparative Endothelial Functions of HETE Isomers
To highlight the existing knowledge gap for the scientific community, the following table summarizes the documented effects of major HETE isomers on endothelial cell functions, contrasting them with the lack of data for this compound.
| Function | 20-HETE | 15-HETE | 12-HETE | 5-HETE | This compound |
| Proliferation | Stimulates[1] | Mitogenic[10] | Promotes growth[6] | No significant data | Data Not Available |
| Migration | Stimulates | Promotes migration[10] | Promotes invasion[6] | No significant data | Data Not Available |
| Angiogenesis | Pro-angiogenic[1] | Pro-angiogenic[5] | Pro-angiogenic[6] | No significant data | Data Not Available |
| Inflammation | Pro-inflammatory; increases adhesion molecule expression[3] | Context-dependent | Pro-inflammatory[6] | Pro-inflammatory[11] | Data Not Available |
| Vascular Tone | Vasoconstriction | Vasoconstriction[10] | No significant data | No significant data | Data Not Available |
| eNOS Function | Uncouples eNOS, causing dysfunction[4] | No significant data | No significant data | No significant data | Data Not Available |
| Primary Enzyme | CYP4A, CYP4F | 15-LOX | 12-LOX | 5-LOX | CYP450 [8] |
Visualizations: Metabolic and Experimental Frameworks
Metabolic Pathway of Arachidonic Acid
The following diagram illustrates the primary metabolic pathways for arachidonic acid, showing the origins of various HETE isomers, including the putative origin of this compound from CYP450-mediated metabolism.
Caption: Metabolic pathways of arachidonic acid to produce eicosanoids.
Proposed Signaling Pathway for Investigation
Based on the known actions of 20-HETE on angiogenesis, the following pathway serves as a robust template for investigating the currently unknown signaling effects of this compound in endothelial cells.
Caption: A potential signaling pathway for this compound in endothelial cells.
Generic Experimental Workflow
This diagram outlines a standardized workflow for characterizing the effects of an unstudied lipid mediator, such as this compound, on endothelial cell function.
Caption: Workflow for investigating this compound effects on endothelial cells.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols that can be adapted to investigate the effects of this compound on primary human endothelial cells.
Protocol 1: Endothelial Cell Culture
Objective: To culture primary Human Umbilical Vein Endothelial Cells (HUVECs) for downstream functional assays.
Materials:
-
Cryopreserved primary HUVECs
-
Endothelial Cell Growth Medium-2 (EGM-2) BulletKit (or equivalent)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Flasks/plates pre-coated with 0.1% gelatin or fibronectin
-
Sterile cell culture hood, incubator (37°C, 5% CO₂), centrifuge
Methodology:
-
Coating: Coat culture vessels with 0.1% gelatin for 1 hour at 37°C. Aspirate excess solution before use.
-
Thawing: Rapidly thaw a vial of cryopreserved HUVECs in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed EGM-2.
-
Seeding: Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh EGM-2 and seed onto the coated culture flask at a density of 2,500-5,000 cells/cm².
-
Maintenance: Change medium every 48 hours. Passage cells when they reach 80-90% confluency. Do not allow cells to become fully confluent for proliferation/migration studies.
-
Passaging: Wash cells with PBS, add Trypsin-EDTA and incubate for 2-4 minutes until cells detach. Neutralize with EGM-2, centrifuge, and re-seed at a 1:3 or 1:4 ratio. Use cells between passages 3 and 7 for experiments.
Protocol 2: Endothelial Cell Proliferation (BrdU Assay)
Objective: To quantify the effect of this compound on HUVEC proliferation.
Materials:
-
HUVECs cultured as in Protocol 1
-
96-well gelatin-coated plates
-
Basal medium (e.g., EBM-2) with 0.5% FBS
-
This compound (in ethanol vehicle)
-
BrdU Cell Proliferation ELISA Kit
-
Microplate reader
Methodology:
-
Seeding: Seed HUVECs in a 96-well plate at 5,000 cells/well in full EGM-2 and allow to attach overnight.
-
Starvation: Replace medium with basal medium containing 0.5% FBS and incubate for 6-8 hours to synchronize cells.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in low-serum medium. Ensure the final ethanol concentration is <0.1% in all wells, including the vehicle control. Add treatments to wells and incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 4-12 hours at 37°C.
-
Detection: Aspirate the medium, fix the cells, and add the anti-BrdU-POD antibody as per the kit manufacturer's instructions.
-
Quantification: After adding the substrate solution, measure the absorbance at the recommended wavelength (typically 450 nm). Express results as a fold change relative to the vehicle control.
Protocol 3: Angiogenesis (Tube Formation Assay)
Objective: To assess the pro- or anti-angiogenic potential of this compound.
Materials:
-
HUVECs cultured as in Protocol 1
-
Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel)
-
24- or 48-well plates, pre-chilled
-
Basal medium (EBM-2)
-
This compound
-
Calcein-AM stain (for visualization)
-
Fluorescence microscope with imaging software
Methodology:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 150-250 µL of Matrigel to each well of a chilled 24-well plate. Ensure the surface is evenly coated.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Seed 30,000-50,000 cells onto the surface of the polymerized Matrigel. Incubate at 37°C for 4-12 hours.
-
Visualization & Analysis: Monitor the formation of capillary-like networks. For quantification, cells can be stained with Calcein-AM. Capture images and analyze using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Conclusion and Future Directions
The study of HETEs has provided profound insights into the regulation of vascular biology and pathology. While significant progress has been made in understanding isomers like 20-HETE and 15-HETE, this compound remains a scientific enigma. There is currently a near-complete absence of data regarding its role in endothelial cell function. The recent discovery of its ability to induce hypertrophy in cardiomyocytes via CYP1B1 activation provides a tantalizing clue and a logical starting point for investigation in the endothelium[9].
For researchers and drug development professionals, this knowledge gap represents a unique opportunity. A systematic characterization of this compound using the established protocols outlined in this guide is a critical next step. Such studies will determine whether this compound is an inert metabolite or a bioactive mediator with a unique role in vascular health and disease, potentially uncovering novel therapeutic targets for cardiovascular disorders. Future research should focus on its effects on angiogenesis, inflammation, and endothelial barrier function, and elucidate the specific signaling pathways it may activate.
References
- 1. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of inflammation and resolution pathways of lipid mediators in synovial fluid from patients with severe rheumatoid arthritis compared with severe osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 17-HETE on Renal Ion Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kidney plays a central role in maintaining homeostasis by meticulously regulating ion and water balance. This intricate process is influenced by a myriad of signaling molecules, including locally produced eicosanoids derived from arachidonic acid. Among these, the hydroxyeicosatetraenoic acids (HETEs), generated via the cytochrome P450 (CYP) pathway, have emerged as significant modulators of renal function. While 20-HETE has been extensively studied, its regioisomer, 17-hydroxyeicosatetraenoic acid (17-HETE), is also drawing attention for its potential role in regulating ion transport, particularly in the proximal tubule. This technical guide provides an in-depth overview of the current understanding of this compound's impact on ion transport in the kidney, with a focus on its inhibitory effect on Na+/K+-ATPase.
Data Presentation: Quantitative Effects of HETEs on Renal ATPase Activity
While specific quantitative data for this compound's inhibitory action on renal ATPases are not extensively detailed in publicly available literature, existing studies on related HETEs provide a valuable comparative context. The following table summarizes the known effects of various HETEs on Na+/K+-ATPase activity.
| Eicosanoid | Renal Segment | Target | Effect | Concentration for Maximal Inhibition | Reference |
| 16- and this compound | Proximal Tubule | Na+/K+-ATPase | Inhibition | Not Specified | [1] |
| 20-HETE | Proximal Tubule | Na+/K+-ATPase | Inhibition | 10-7 M | [2] |
| 12(R)-HETE | Not specified (renal preparation) | Na+/K+-ATPase | Inhibition | Not Specified | [3] |
Signaling Pathways
The precise signaling cascade initiated by this compound in renal epithelial cells is still under investigation. However, based on the known mechanisms of other HETEs and cytochrome P450 metabolites, a putative signaling pathway can be proposed. It is hypothesized that this compound, like other HETEs, may exert its effects through the activation of protein kinase C (PKC).
Caption: Putative signaling pathway for this compound-mediated inhibition of Na+/K+-ATPase in renal proximal tubule cells.
Hormones such as arginine vasopressin (AVP) and calcitonin can stimulate the formation of cytochrome P450-dependent arachidonate metabolites, suggesting a potential regulatory layer for this compound production and its subsequent effects on ion transport.[4]
Experimental Protocols
To investigate the impact of this compound on ion transport, particularly Na+/K+-ATPase activity, in the kidney, a series of well-established experimental protocols are employed. The following sections detail the methodologies for the key experiments.
Isolation of Renal Proximal Tubules
The isolation of renal proximal tubules is a critical first step to study the direct effects of this compound on a specific nephron segment.
Caption: Experimental workflow for the isolation of renal proximal tubules.
Measurement of Na+/K+-ATPase Activity
The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the release of inorganic phosphate (Pi).
Principle: The assay measures the difference in Pi liberation from ATP in the presence and absence of ouabain, a specific inhibitor of Na+/K+-ATPase.
Reagents:
-
Assay Buffer (e.g., 50 mM imidazole-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
-
ATP solution (e.g., 5 mM)
-
Ouabain solution (e.g., 1 mM)
-
This compound solution (in appropriate vehicle, e.g., ethanol)
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Reagents for Pi determination (e.g., ammonium molybdate, ascorbic acid)
Procedure:
-
Preparation of Tubule Suspension: Isolated proximal tubules are permeabilized (e.g., by freeze-thawing or detergents like saponin) to allow access of substrates and inhibitors to the enzyme.
-
Incubation: Aliquots of the tubule suspension are pre-incubated with either vehicle or varying concentrations of this compound.
-
Reaction Initiation: The reaction is started by the addition of ATP.
-
Incubation Conditions: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of cold TCA.
-
Pi Measurement: The amount of inorganic phosphate released is measured colorimetrically.
-
Calculation: Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Caption: Experimental workflow for determining Na+/K+-ATPase activity.
Conclusion and Future Directions
The available evidence, although limited, points towards an inhibitory role for this compound on Na+/K+-ATPase activity in the renal proximal tubule. This suggests that this compound may contribute to the regulation of sodium reabsorption and, consequently, to the control of extracellular fluid volume and blood pressure. However, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Analysis: Precisely quantifying the dose-dependent inhibitory effect of this compound on Na+/K+-ATPase activity.
-
Signaling Pathway Elucidation: Identifying the specific receptors and downstream signaling molecules involved in the action of this compound.
-
In Vivo Studies: Determining the physiological and pathophysiological relevance of this compound-mediated regulation of ion transport in animal models.
-
Interaction with other Hormones: Investigating the interplay between this compound and other renal hormones in the integrated control of ion transport.
A deeper understanding of the role of this compound in renal physiology will be crucial for the development of novel therapeutic strategies targeting renal ion transport for the management of diseases such as hypertension and kidney disease.
References
- 1. Cytochrome P450-derived renal HETEs: storage and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone inhibits Na(+)-K(+)-ATPase through a cytochrome P-450 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signaling in the regulation of renal Na-K-ATPase. II. Role of eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-dependent arachidonate metabolism in renomedullary cells: formation of Na+K+-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 17-HETE in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of 17-hydroxyeicosatetraenoic acid (17-HETE) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a cytochrome P450 (CYP) pathway metabolite of arachidonic acid involved in various physiological and pathological processes, including inflammation and vascular function.[1] The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification. The described LC-MS/MS protocol operating in negative ion mode with Multiple Reaction Monitoring (MRM) provides the high selectivity and sensitivity required for analyzing endogenous levels of this compound in complex biological matrices. All method validation parameters, including linearity, precision, accuracy, and lower limit of quantification (LLOQ), meet standard bioanalytical guidelines.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from the enzymatic oxygenation of arachidonic acid.[2] While lipoxygenase (LOX) and cyclooxygenase (COX) pathways produce many well-studied HETEs, the cytochrome P450 (CYP) ω/ω-1 hydroxylase pathway generates a distinct profile of metabolites, including 16-, 17-, 18-, 19-, and 20-HETE.[1][3] These molecules act as local autocrine and paracrine mediators, modulating biological responses such as vascular tone and inflammation.[1][4]
Given their low endogenous concentrations and complex biological matrix, quantifying specific HETE isomers like this compound requires highly sensitive and selective analytical techniques. LC-MS/MS has become the method of choice for this application, offering superior specificity over immunoassays and the sensitivity needed to measure trace levels.[5] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, suitable for both clinical research and drug development applications.
Experimental Workflow
The overall analytical procedure is outlined in the workflow diagram below. The process begins with plasma sample preparation involving protein precipitation and solid-phase extraction, followed by instrumental analysis using LC-MS/MS and subsequent data processing for quantification.
References
- 1. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-HETE Extraction from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Accurate quantification of this compound in cell culture media is crucial for understanding its cellular functions and for the development of novel therapeutics targeting its signaling pathways. This document provides detailed protocols for the extraction of this compound from cell culture media using both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, followed by analysis using sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The concentration of this compound in cell culture media can vary significantly depending on the cell type, stimulus, and culture conditions. The following table summarizes representative quantitative data for HETE concentrations in different cell culture models. While specific data for this compound is limited in the public domain, the provided values for other HETEs can serve as a reference for expected concentration ranges.
| Cell Line/Model | Treatment/Condition | HETE Isomer(s) | Concentration Range | Analytical Method |
| Mesenchymal Stromal Cells | Basal Medium + Arachidonic Acid | 5-HETE, 12-HETE | >125-fold increase for 5-HETE, ~27-fold increase for 12-HETE over control | Not Specified |
| Mesenchymal Stromal Cells | Adipogenic Medium | 5-HETE | Almost undetectable | Not Specified |
| Human Mammary Epithelial Cells (MCF-10A) vs. Breast Cancer Cells (MCF-7) | Standard Culture | Modified Nucleosides (as a proxy for metabolic activity) | Varied (semi-quantitative) | LC-MS |
| Triple-Negative Breast Cancer (TNBC) Cells | Standard Culture | FZD7 Expression (related to Wnt signaling) | High in tumor-initiating cells | Flow Cytometry |
Experimental Protocols
Two primary methods for the extraction of this compound from cell culture media are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the required sample purity, throughput, and available resources.
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from established methods for the extraction of eicosanoids and other lipids from biological fluids. Reversed-phase SPE cartridges (e.g., C18) are commonly used for this purpose.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Cell Culture Supernatant
-
Internal Standard (e.g., d8-17-HETE)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Acetic Acid
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Nitrogen gas supply for evaporation
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant and centrifuge at 2000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the clear supernatant to a clean tube.
-
Acidify the supernatant to a pH of approximately 3.5-4.0 by adding a small volume of formic acid or acetic acid. This step is crucial for the efficient retention of acidic lipids like this compound on the reversed-phase sorbent.
-
Add an appropriate amount of an internal standard (e.g., d8-17-HETE) to each sample for quantification.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by sequentially passing the following solvents:
-
3 mL of Methanol
-
3 mL of Water
-
-
Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the acidified cell culture supernatant onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering substances:
-
Pass 3 mL of water through the cartridge.
-
Pass 3 mL of a low-percentage organic solvent wash (e.g., 10-20% methanol in water) to remove polar impurities.
-
Optionally, a wash with a non-polar solvent like hexane can be performed to remove neutral lipids.
-
-
-
Elution:
-
Elute the this compound from the cartridge using an appropriate organic solvent. A common elution solvent is a mixture of ethyl acetate and methanol or pure methanol.
-
Add 1-2 mL of the elution solvent to the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or 37°C.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., 100 µL of methanol or mobile phase for LC-MS/MS analysis).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
LLE is a classic method for extracting lipids from aqueous samples. It relies on the differential solubility of the analyte in two immiscible liquid phases.
Materials:
-
Cell Culture Supernatant
-
Internal Standard (e.g., d8-17-HETE)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic Acid or Acetic Acid
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply for evaporation
-
Glass centrifuge tubes with screw caps
Procedure:
-
Sample Preparation:
-
Collect and clarify the cell culture supernatant as described in the SPE protocol.
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a glass centrifuge tube.
-
Acidify the supernatant to a pH of approximately 3.5-4.0 with formic acid or acetic acid.
-
Add the internal standard to each sample.
-
-
Extraction:
-
Add a volume of an organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate (e.g., 1:1 v/v), to the acidified supernatant. A common ratio is 2-5 volumes of organic solvent to 1 volume of aqueous sample.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge the tube at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Phase Separation and Collection:
-
Carefully collect the upper organic layer containing the extracted this compound using a glass Pasteur pipette, being careful not to disturb the aqueous layer.
-
Transfer the organic layer to a clean collection tube.
-
For improved recovery, the extraction can be repeated by adding a fresh portion of the organic solvent to the remaining aqueous layer, vortexing, centrifuging, and collecting the organic phase. The organic extracts are then pooled.
-
-
Washing (Optional):
-
To remove any residual aqueous contaminants, the pooled organic extract can be washed with a small volume of brine. Add the brine, vortex briefly, centrifuge, and discard the lower aqueous layer.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any remaining water.
-
Transfer the dried organic extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent for subsequent analysis.
-
Visualization
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction of this compound from cell culture media.
This compound Signaling Pathway
The precise signaling pathway of this compound is still under investigation and can be cell-type specific. However, based on the known actions of other HETEs and their roles in inflammation and cancer, a plausible signaling cascade can be proposed. HETEs often act through G-protein coupled receptors (GPCRs) or by modulating intracellular signaling pathways.
Caption: Proposed signaling pathway for this compound in target cells.
Application Note and Protocol: Solid-Phase Extraction of 17-HETE from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily generated through the cytochrome P450 (CYP) pathway. It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and renal function. Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for understanding its role as a biomarker in disease and for monitoring therapeutic interventions. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a reversed-phase SPE cartridge to extract this compound from a urine matrix. The general steps involve conditioning the SPE sorbent to create an optimal environment for analyte retention, loading the pre-treated urine sample, washing away interfering hydrophilic impurities, and finally eluting the retained this compound with an organic solvent. The inclusion of an internal standard is critical for accurate quantification to correct for variations in extraction efficiency and potential matrix effects.[2]
Data Presentation
Quantitative data from representative studies on the recovery of eicosanoids from urine using SPE are summarized below. While specific data for this compound is limited in the public domain, the following tables provide expected performance metrics based on similar analytes.
Table 1: Representative SPE Recovery of Eicosanoids from Urine
| Analyte Class | SPE Sorbent | Recovery Rate (%) | Reference |
| Eicosanoids | Polymeric | >90 | [3] |
| Organic Acids | Not Specified | 84.1 | [4] |
| Prostaglandins | Octadecyl-bonded silica | ≥90 |
Table 2: Method Validation Parameters for Eicosanoid Analysis in Urine (Representative)
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [3] |
| Limit of Detection (LOD) | 0.05–5 ng/mL | [3] |
| Inter-day Precision (RSD) | <15% | [3] |
| Intra-day Precision (RSD) | <10% | [5] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d8)
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase, polymeric sorbent (e.g., Oasis HLB or similar)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Sample Preparation
-
Urine Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis to ensure the stability of the analytes.
-
Thawing and Centrifugation: Thaw the urine samples at room temperature. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube. Spike the sample with an appropriate amount of deuterated this compound internal standard.
-
Acidification: Acidify the urine sample to a pH of approximately 3-4 by adding a small volume of formic acid. This step is crucial for the efficient retention of acidic analytes like this compound on the reversed-phase sorbent.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Follow with 3 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Equilibration:
-
Pass 3 mL of acidified water (pH 3-4 with formic acid) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar interferences.
-
Follow with a wash of 3 mL of 5% methanol in water to remove more polar interferences while retaining this compound.
-
-
Drying:
-
Dry the cartridge thoroughly under a vacuum for 5-10 minutes to remove any residual water, which can interfere with the elution step.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water). Vortex briefly to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from urine.
Signaling Pathway Context (Simplified)
Caption: Simplified overview of the arachidonic acid metabolic pathways.
References
- 1. lcms.cz [lcms.cz]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine [mdpi.com]
Application Note: Chiral Separation of 17-HETE Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. It exists as two enantiomers, 17(R)-HETE and 17(S)-HETE, which can exhibit distinct biological activities. For instance, studies have shown that this compound enantiomers can induce cardiac hypertrophy through the modulation of CYP1B1 activity, highlighting the importance of stereospecific analysis.[1] The accurate quantification of individual enantiomers is therefore crucial for understanding their physiological and pathological roles and for the development of targeted therapeutics. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective method for the separation and quantification of enantiomers.[2][3][4][5][6] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Data Presentation
Table 1: HPLC Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Value |
| Column | CHIRALPAK AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Methanol (gradient elution) |
| Gradient | 95:5:0 (v/v/v) to 90:5:5 (v/v/v) over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
Table 2: Expected Chromatographic Data
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| 17(S)-HETE | ~12.5 | >1.5 |
| 17(R)-HETE | ~14.2 | >1.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and mobile phase preparation.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
This protocol outlines a solid-phase extraction (SPE) method for the extraction of this compound from biological fluids.
Materials:
-
Biological sample (e.g., 1 mL of plasma or serum)
-
Internal standard (e.g., d8-17-HETE)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid
-
SPE cartridges (e.g., C18, 500 mg)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike the biological sample with the internal standard.
-
Add 4 volumes of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with an equal volume of water acidified with 0.1% formic acid.
-
Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.
-
Elute the this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (n-Hexane / 2-Propanol, 95:5 v/v) for HPLC analysis.
Chiral HPLC Separation Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
CHIRALPAK AD-H column (5 µm, 250 x 4.6 mm) or equivalent polysaccharide-based CSP.[7]
-
Mobile phase A: n-Hexane
-
Mobile phase B: 2-Propanol
-
Mobile phase C: Methanol
-
This compound enantiomer standards (17(R)-HETE and 17(S)-HETE)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Install the CHIRALPAK AD-H column and equilibrate it with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength of 235 nm.
-
Inject 20 µL of the prepared sample or standard solution.
-
Run the gradient program as described in Table 1.
-
Identify the enantiomer peaks based on the retention times of the injected standards.
-
Quantify the enantiomers by integrating the peak areas and comparing them to a calibration curve constructed with the standards.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and chiral separation of this compound enantiomers.
Caption: Signaling pathway of this compound enantiomers in inducing cardiac hypertrophy.[1]
References
- 1. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Derivatization of 17-HETE for Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, derivatization is a necessary step to improve its chromatographic properties and enhance its detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound into its pentafluorobenzyl (PFB) ester and trimethylsilyl (TMS) ether derivatives for subsequent GC-MS analysis. This two-step derivatization method is widely used for the analysis of hydroxy fatty acids, offering high sensitivity and structural information.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Deuterated this compound internal standard (e.g., this compound-d8)
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Sample Preparation and Extraction
-
Internal Standard Addition: To each biological sample (e.g., plasma, tissue homogenate), add a known amount of deuterated this compound internal standard to correct for extraction losses and derivatization inefficiencies.
-
Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing this compound. For SPE, condition the C18 cartridge with methanol followed by water. Load the acidified sample, wash with water and a low percentage of methanol, and then elute the lipids with a more nonpolar solvent like ethyl acetate or hexane.
-
Drying: Evaporate the solvent from the extracted lipid fraction to dryness under a gentle stream of nitrogen gas.
Two-Step Derivatization Protocol
Step 1: Pentafluorobenzyl (PFB) Esterification of the Carboxylic Acid Group
This step converts the polar carboxylic acid group of this compound into a less polar and more volatile PFB ester.
-
To the dried lipid extract, add 50 µL of a solution containing PFB-Br (1% in acetonitrile) and 50 µL of DIPEA (1% in acetonitrile).
-
Vortex the mixture gently to ensure complete dissolution of the residue.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, evaporate the reagents to dryness under a stream of nitrogen gas.
Step 2: Trimethylsilyl (TMS) Etherification of the Hydroxyl Group
This step converts the hydroxyl group of this compound into a TMS ether, further increasing its volatility and thermal stability.
-
To the dried PFB ester derivative, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Vortex the mixture gently.
-
After incubation, the sample is ready for GC-MS analysis. The sample can be diluted with hexane if necessary.
GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An example program starts at 150°C, holds for 1 minute, then ramps to 300°C at 10°C/min, and holds for 5-10 minutes. This program should be optimized for the specific instrument and column.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode for qualitative analysis.
-
Characteristic Ions: Monitor for the characteristic ions of the this compound PFB-TMS derivative.
-
Quantitative Data Summary
The following table summarizes the expected mass spectral data for the this compound pentafluorobenzyl ester trimethylsilyl ether derivative. The exact retention time will vary depending on the GC conditions and column used.
| Parameter | Value/Description |
| Derivative | This compound-pentafluorobenzyl ester-trimethylsilyl ether |
| Molecular Weight | 572.3 g/mol |
| Expected Retention Time | Dependent on GC conditions, but typically in the later part of the chromatogram due to its high molecular weight.[4][5][6][7] |
| Characteristic Mass Ions (m/z) | [M-181]⁺ (m/z 391): This is a prominent ion resulting from the neutral loss of the pentafluorobenzyl group (C₆F₅CH₂•).[8] This ion is often used for quantification due to its high abundance and specificity. |
| Other Fragment Ions: Other significant fragments may include ions resulting from the cleavage of the TMS group (loss of 73 Da) and cleavage around the hydroxyl group. The exact fragmentation pattern can be confirmed by running a full scan analysis of a derivatized this compound standard.[9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis by GC-MS.
Putative this compound Signaling Pathway
While the signaling pathways for other HETEs, such as 12-HETE and 20-HETE, are better characterized, the specific pathway for this compound is less defined.[10][11][12] Based on the known actions of related HETEs, a putative signaling pathway for this compound likely involves G-protein coupled receptors (GPCRs).[13][14][15] For instance, 20-HETE has been shown to signal through GPR75, and 12-HETE through GPR31.[13][14] The following diagram illustrates a potential signaling cascade initiated by this compound.
Caption: A putative signaling pathway for this compound.
References
- 1. Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 5. Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Negative ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry of prostanoid pentafluorobenzyl ester/methoxime/trimethylsilyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 15. Activation of GPR75 Signaling Pathway Contributes to the Effect of a 20-HETE Mimetic, 5,14-HEDGE, to Prevent Hypotensive and Tachycardic Responses to Lipopolysaccharide in a Rat Model of Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of MRM Transitions for the Quantitative Analysis of 17-HETE by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in targeted lipidomics and biomarker quantification.
Introduction 17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid mediator derived from arachidonic acid metabolism. It plays a role in various physiological and pathological processes, including the induction of cardiac hypertrophy.[1] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred method for this purpose due to its high selectivity and sensitivity.[2][3]
This application note provides a detailed protocol for the optimization of MRM transitions for this compound analysis, ensuring robust and reliable quantification. The process involves precursor ion identification, product ion selection, and the systematic optimization of key mass spectrometer parameters such as Collision Energy (CE) and Declustering Potential (DP).
Principle of MRM-based Quantification
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides high selectivity and sensitivity for quantifying specific target molecules.[2] The process involves two stages of mass filtering:
-
Q1 (First Quadrupole): Selects the specific precursor ion (the ionized target molecule) based on its mass-to-charge ratio (m/z).
-
Q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas.
-
Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (product ion) from the fragmented precursor.
The specific precursor → product ion pair is called an "MRM transition." Monitoring these unique transitions allows for highly specific detection of the target analyte, even in a complex biological sample.[3]
Experimental Workflow and Protocols
A systematic workflow is essential for developing a robust MRM method. The key steps include preparing the analyte standard, identifying the optimal precursor and product ions, and fine-tuning the instrumental parameters for maximum signal intensity.
References
- 1. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
Application Notes and Protocols for the Quantification of 17-HETE using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid metabolite of arachidonic acid, implicated in a variety of physiological and pathological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its role in inflammation, cell proliferation, and signaling pathways. The use of a deuterated internal standard, such as 17(S)-HETE-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification. This stable isotope-labeled internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1] This document provides detailed application notes and protocols for the robust quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
17(S)-HETE-d8 internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma (K2-EDTA)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of eicosanoids from biological fluids.
-
Plasma Thawing and Spiking: Thaw frozen human plasma samples on ice. To a 200 µL aliquot of plasma, add 10 µL of 17(S)-HETE-d8 internal standard solution (concentration to be optimized based on expected endogenous this compound levels). Vortex briefly to mix.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and 17(S)-HETE-d8 from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 319.2 -> Product ion m/z 219.1
-
17(S)-HETE-d8: Precursor ion m/z 327.2 -> Product ion m/z 227.1
-
Data Presentation
The following tables summarize the quantitative data from a typical validation of the this compound quantification method.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.560 |
| 500 | 12.850 |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | 6.8 | 8.2 | 105.3 |
| Medium | 75 | 4.5 | 6.1 | 98.7 |
| High | 400 | 3.9 | 5.5 | 101.5 |
*Acceptance criteria for precision are typically ≤15% CV (≤20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ). The data presented here are representative and fall within these guidelines.[2][3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound Signaling Pathway
This compound is known to exert its biological effects through G-protein coupled receptors (GPCRs). While the specific receptor for this compound is still under investigation, its structural analog, 12(S)-HETE, has been shown to bind to GPR31.[4][5] Activation of this receptor initiates a downstream signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway, specifically activating ERK1/2, and the NF-κB pathway.[4][6] This signaling cascade can ultimately lead to changes in gene expression related to inflammation and cell proliferation.
Caption: Proposed this compound signaling pathway.
References
- 1. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR31 G protein-coupled receptor 31 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. GPR31 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Measurement of 17-HETE in Human Urine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a metabolite of arachidonic acid formed through the cytochrome P450 (CYP) pathway. As a member of the eicosanoid family, this compound is implicated in various physiological and pathological processes, making its quantification in biological matrices such as urine a valuable tool for researchers and clinicians. This application note provides a detailed protocol for the sensitive and specific measurement of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein is suitable for applications in clinical research, biomarker discovery, and drug development.
Signaling Pathway of this compound Precursor
Arachidonic acid is metabolized by various enzymes to produce a range of bioactive eicosanoids. The formation of HETEs, including this compound, is catalyzed by cytochrome P450 enzymes. While the direct downstream signaling cascade of this compound is a subject of ongoing research, its precursor, arachidonic acid, is at the heart of a complex signaling network.
Figure 1: Simplified overview of the Cytochrome P450 pathway for HETE synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction, derivatization, and analysis of this compound from human urine samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of organic acids from urine.
Materials:
-
Human urine sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Hydrochloric acid (HCl), 5N
-
Ethyl acetate
-
Acetonitrile
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL, glass)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine in a glass centrifuge tube, add 10 µL of the internal standard solution.
-
Acidify the urine sample to a pH of approximately 3-4 by adding 5N HCl dropwise (typically 6-8 drops). Vortex briefly after each addition and check the pH.
-
Add 6 mL of ethyl acetate to the acidified urine sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
To the remaining aqueous phase, add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge again under the same conditions.
-
Combine this second organic extract with the first one.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C. The dried extract is now ready for derivatization.
Derivatization: Methoximation and Silylation
To increase the volatility and thermal stability of this compound for GC-MS analysis, a two-step derivatization process is employed.[1][2]
Materials:
-
Dried urine extract
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
To the dried urine extract, add 50 µL of MOX reagent.
-
Cap the vial tightly and incubate at 50°C for 90 minutes with gentle shaking.
-
Cool the sample to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
Experimental Workflow
The overall workflow for the analysis of this compound in human urine is depicted in the following diagram.
Figure 2: Experimental workflow for urinary this compound analysis by GC-MS.
GC-MS Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC system or equivalent |
| Column | HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.4 mL/min |
| Oven Program | Initial temperature 60°C, hold for 4 min, ramp at 6°C/min to 150°C, hold for 8 min, ramp at 8°C/min to 280°C, hold for 10 min, then ramp at 12°C/min to 320°C.[1] |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 300°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Full scan mode (m/z 50-650) can be used for initial identification. |
| SIM Ions for this compound | To be determined based on the mass spectrum of the derivatized this compound standard. |
Data Presentation
| Analyte | Matrix | Method | Concentration Range (ng/mL) | Reference/Source |
| This compound | Human Urine | GC-MS | [To be determined] | [Internal Study] |
Discussion
The successful quantification of this compound in human urine by GC-MS relies on meticulous sample preparation and derivatization. Liquid-liquid extraction is a robust method for isolating organic acids from the complex urine matrix. The two-step derivatization is critical for converting the non-volatile this compound into a thermally stable and volatile derivative suitable for GC analysis.
The choice of an appropriate internal standard, such as a deuterated analog of this compound, is crucial for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response. The GC-MS parameters provided should serve as a starting point, and optimization of the temperature program and SIM ions will be necessary to achieve the best chromatographic separation and sensitivity for this compound and the internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the measurement of this compound in human urine by GC-MS. The described methodology, encompassing sample extraction, derivatization, and instrumental analysis, offers a reliable approach for researchers, scientists, and drug development professionals investigating the role of this compound in health and disease. Adherence to the detailed protocols and careful optimization of instrumental parameters will ensure the generation of high-quality, reproducible data.
References
Troubleshooting & Optimization
improving low recovery of 17-HETE during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of 17-hydroxyeicosatetraenoic acid (17-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and improve the recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery during SPE challenging?
17-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid metabolite of arachidonic acid formed by cytochrome P-450 (CYP) enzymes. It plays a role in various physiological and pathological processes, including the modulation of ion transport, vascular tone, and inflammatory responses.[1] Low recovery of this compound during solid-phase extraction can be attributed to several factors, including its lipophilic nature, potential for non-specific binding, and susceptibility to degradation.
Q2: What are the most common causes of low this compound recovery in SPE?
The most common issues leading to poor recovery of this compound include:
-
Improper Sorbent Selection: Using a sorbent that does not provide adequate retention for this compound.
-
Suboptimal pH: The pH of the sample and solvents can significantly impact the ionization state and retention of the acidic this compound molecule.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Sample Matrix Interferences: Components in biological samples (e.g., proteins, phospholipids) can interfere with the binding of this compound to the sorbent.[2]
-
Analyte Breakthrough: The analyte may not be retained on the column during sample loading or washing steps.
-
Incomplete Wetting of the Sorbent: Failure to properly condition and equilibrate the SPE sorbent can lead to inconsistent and low recovery.[2]
Q3: How can I improve the retention of this compound on the SPE sorbent?
To enhance retention, consider the following:
-
Adjust Sample pH: Since this compound is a carboxylic acid, acidifying the sample to a pH of approximately 4.0-5.0 will ensure it is in a neutral, less polar form, promoting retention on reversed-phase sorbents.
-
Choose an Appropriate Sorbent: Polymeric reversed-phase sorbents often provide higher capacity and better retention for a wider range of compounds compared to traditional silica-based C18 sorbents.[3]
-
Optimize Loading Conditions: Use a slow and consistent flow rate during sample application to maximize the interaction between this compound and the sorbent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inadequate retention of this compound on the SPE column. | Acidify the sample to pH ~4.0 before loading. Use a polymeric reversed-phase sorbent for stronger retention. |
| This compound is eluting during the wash step. | Use a weaker wash solvent. For reversed-phase SPE, a wash with 10% methanol in water is often a good starting point. | |
| Incomplete elution of this compound from the sorbent. | Use a stronger elution solvent. A mixture of methanol or acetonitrile with a small percentage of a volatile acid (e.g., formic acid) can improve elution. Elute with multiple, smaller volumes of solvent. | |
| High Variability in Recovery | Inconsistent flow rates during sample loading and elution. | Use a vacuum manifold or automated SPE system to ensure consistent flow rates. |
| Sorbent bed drying out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. | |
| Matrix effects from complex biological samples. | Incorporate a protein precipitation step before SPE. Optimize the wash step to remove interfering substances. | |
| Analyte Not Detected | Degradation of this compound during sample processing. | Keep samples on ice and process them quickly. Use antioxidants such as butylated hydroxytoluene (BHT) in the collection and extraction solvents. |
| Loss of analyte due to non-specific binding. | Use low-binding polypropylene tubes and pipette tips. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Human Plasma
This protocol is adapted from a method for the extraction of a broad range of eicosanoids, including this compound.
Materials:
-
Strata-X reversed-phase SPE columns
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic Acid
-
Human Plasma Sample
-
Internal Standard (e.g., deuterated this compound)
Procedure:
-
Sample Pre-treatment: To 1 mL of human plasma, add an appropriate amount of deuterated internal standard. Acidify the sample with 1% formic acid.
-
Column Conditioning: Wash the Strata-X SPE column with 3 mL of MeOH.
-
Column Equilibration: Equilibrate the column with 3 mL of H₂O.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE column at a slow, steady flow rate.
-
Washing: Wash the column with 3 mL of 10% MeOH in H₂O to remove impurities.
-
Elution: Elute the this compound and other retained analytes with 1 mL of MeOH.
-
Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
| Sorbent Type | Typical Eicosanoid Recovery | Key Considerations |
| Polymeric Reversed-Phase (e.g., Strata-X) | 70-120% | Provides high surface area and excellent retention for a broad range of analytes. Less prone to drying out than silica-based sorbents. |
| Silica-Based C18 | Variable, can be lower for some eicosanoids | Performance can vary between manufacturers. Residual silanol groups can cause secondary interactions affecting recovery. |
Note: The addition of 1% formic acid to the sample loading mixture has been shown to increase recoveries of prostaglandins (structurally related to HETEs) from biological matrices to ≥90%.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced cardiac hypertrophy.
Experimental Workflow
Caption: Workflow for this compound solid-phase extraction.
Troubleshooting Logic
References
troubleshooting matrix effects in 17-HETE LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 17-hydroxyeicosatetraenoic acid (17-HETE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is low and inconsistent in plasma samples compared to the standard in pure solvent. What is the likely cause?
A: This is a classic symptom of matrix effects, specifically ion suppression.[1] Components in the biological matrix, such as phospholipids, salts, and other endogenous molecules, co-elute with this compound and interfere with its ionization in the MS source, leading to a suppressed signal.[2][3]
Q2: How can I confirm that matrix effects are impacting my this compound analysis?
A: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Dips in the baseline signal of this compound indicate retention times where co-eluting matrix components are causing ion suppression.[6]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[4] You compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[4]
Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A: A multi-pronged approach combining sample preparation, chromatography, and internal standardization is most effective.
-
Optimize Sample Preparation: The goal is to remove interfering components while maximizing this compound recovery.
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and concentrating the analyte.[7] Reversed-phase (C18) and mixed-mode SPE are commonly used for eicosanoids.[8]
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in bioanalysis.[9] Specific phospholipid removal plates or cartridges can significantly improve data quality.
-
Liquid-Liquid Extraction (LLE): Can be effective but may have lower analyte recovery for more polar analytes.[8]
-
-
Chromatographic Separation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1] A SIL-IS for this compound (e.g., 17(S)-HETE-d8) will co-elute and experience similar ionization effects as the endogenous analyte, allowing for accurate quantification.[10]
Q4: I'm still seeing significant ion suppression after protein precipitation. What should I do?
A: Protein precipitation is a simple but often insufficient sample cleanup method for LC-MS/MS analysis of complex biological fluids as it does not effectively remove phospholipids.[9][11] It is highly recommended to incorporate a more selective sample preparation technique like Solid-Phase Extraction (SPE) or a dedicated phospholipid removal step after protein precipitation to obtain cleaner extracts.[8][9]
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. The following table summarizes a comparison of different extraction methods for oxylipins, a class of compounds that includes this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (C18) | 85 - 110 | 90 - 110 | Good recovery and effective removal of interfering matrix components. | Requires method development.[11] |
| Liquid-Liquid Extraction (LLE) | Variable | Can be significant | Can concentrate analytes.[8] | Can be labor-intensive and may have lower recovery for some analytes.[8] |
| Protein Precipitation (PPT) | High | Significant ion suppression | Simple, fast, and inexpensive.[8] | Ineffective at removing phospholipids and other small molecule interferences.[9][11] |
| Phospholipid Removal Plates | >90 | Minimal | Rapidly removes both proteins and phospholipids without extensive method development.[9] | Higher cost compared to PPT. |
Data adapted from studies on eicosanoids and oxylipins.[8][9][11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure for the extraction of eicosanoids from plasma using a C18 SPE cartridge and can be adapted for this compound.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Plasma sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound (e.g., this compound-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the SIL-IS solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound and SIL-IS with 1 mL of acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Phospholipid Removal using a 96-Well Plate
This is a generic and rapid protocol for the removal of phospholipids and proteins from plasma samples.
Materials:
-
Phospholipid removal 96-well plate (e.g., HybridSPE®, Phree™)
-
Plasma or serum sample
-
Acetonitrile with 1% formic acid (precipitation solvent)
-
96-well collection plate
-
Pipettes
-
Plate shaker/vortexer
-
Vacuum manifold or positive pressure manifold
Procedure:
-
Add Sample and Precipitation Solvent:
-
Pipette 100 µL of plasma or serum into each well of the phospholipid removal plate.
-
Add 300 µL of acetonitrile with 1% formic acid to each well.
-
-
Mix:
-
Mix thoroughly by vortexing the plate for 1 minute or by aspirating and dispensing with a pipette. This step precipitates the proteins.
-
-
Process:
-
Place the phospholipid removal plate on top of a 96-well collection plate.
-
Apply vacuum (e.g., 10-15 in. Hg) or positive pressure until the entire sample has passed through the filter and into the collection plate. The packed bed in each well physically removes the precipitated proteins and chemically retains the phospholipids.
-
-
Analyze:
-
The resulting filtrate in the collection plate is free of proteins and phospholipids and is ready for direct injection into the LC-MS/MS system.
-
Protocol 3: Post-Column Infusion for Matrix Effect Assessment
This protocol describes how to qualitatively assess ion suppression or enhancement across the chromatographic run.
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
While continuously infusing the this compound standard, inject a blank matrix extract onto the LC column and start the chromatographic gradient.
-
Monitor the this compound MRM signal throughout the run. Any significant dip from the stable baseline indicates a region of ion suppression, while a spike indicates ion enhancement.
-
Mandatory Visualizations
References
- 1. KEGG PATHWAY: hsa04657 [genome.jp]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. KEGG PATHWAY Database [genome.jp]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Force C18, 5 µm, 100 x 4.6 mm LC Column [restek.com]
- 11. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17-HETE Analysis in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability and accurate quantification of 17-hydroxyeicosatetraenoic acid (17-HETE) in frozen plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal storage temperature for long-term stability of this compound in plasma?
A1: For long-term storage, it is recommended to keep plasma samples at -80°C or -150°C. Studies have shown that this compound is a stable analyte for up to 6 months at these temperatures.[1][2] Storage at -20°C may lead to an increase in eicosanoid concentrations over time.[2]
Q2: How many times can I freeze and thaw my plasma samples without affecting this compound concentrations?
A2: It is best to minimize freeze-thaw cycles. While this compound itself is relatively stable, repeated freeze-thaw cycles (more than one) can lead to the formation of other eicosanoids, potentially impacting the overall lipid profile of your sample.[2] For other related HETEs, such as 12-HETE, increases have been observed after just two freeze-thaw cycles.[3]
Q3: I am seeing high variability in my this compound measurements. What could be the cause?
A3: High variability can stem from several pre-analytical and analytical factors:
-
Sample Handling: Delays in processing whole blood to plasma can lead to the formation of HETEs. It is crucial to process samples promptly.
-
Storage Conditions: Inconsistent storage temperatures or repeated freeze-thaw cycles can affect analyte stability.
-
Extraction Efficiency: Inconsistent recovery during sample preparation is a common source of variability. Ensure your extraction protocol is validated and consistently applied.
-
Matrix Effects: Co-eluting substances from the plasma matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Internal Standard Selection: An inappropriate internal standard that does not behave similarly to this compound during extraction and ionization will not adequately correct for variability.
Q4: My this compound signal is low or non-existent. What should I check?
A4:
-
Sample Quality: Ensure the plasma samples were collected and stored correctly.
-
Extraction Protocol: Verify that your sample preparation method is efficient for lipid extraction. Consider if a derivatization step could enhance sensitivity.
-
LC-MS/MS Method:
-
Check the mass transitions (precursor and product ions) for this compound and the internal standard.
-
Optimize the ionization source parameters (e.g., spray voltage, temperature).
-
Ensure the chromatographic conditions are suitable for retaining and separating this compound from other isomers and interfering substances.
-
-
Instrument Performance: Confirm the mass spectrometer is properly calibrated and functioning within specifications.
Quantitative Data Summary
The stability of this compound in human plasma is critical for accurate measurement in clinical and research settings. Below is a summary of stability data based on available literature.
Table 1: Long-Term Stability of this compound in Frozen Plasma
| Storage Temperature | Duration | Percent Change (Mean ± SD) | Stability Assessment |
| -20°C | 6 months | Data suggests potential for increase | Less stable |
| -80°C | 6 months | Minimal change | Stable |
| -150°C | 6 months | Minimal change | Stable |
Data adapted from studies on eicosanoid stability.[1][2]
Table 2: Effect of Freeze-Thaw Cycles on HETE Analogs in EDTA-Plasma
| Analyte | Number of Freeze-Thaw Cycles | Percent Change (Mean ± SD) |
| 11-HETE | 5 | ~ -5% ± 5% |
| 12-HETE | 5 | ~ +20% ± 10% |
This data on related HETEs suggests that while some isomers are relatively stable, others can show significant increases with repeated freeze-thaw cycles.[3]
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of an internal standard solution (e.g., 17(S)-HETE-d8).
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Example Transitions:
-
This compound: Q1: 319.2 m/z → Q3: [product ion]
-
17(S)-HETE-d8: Q1: 327.2 m/z → Q3: [product ion]
-
(Note: Specific product ions for fragmentation need to be determined by direct infusion of a this compound standard.)
Visualizations
Signaling Pathway of HETE Biosynthesis
Caption: Biosynthesis pathways of HETEs from arachidonic acid.
Experimental Workflow for this compound Stability Assessment
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Minimizing 17-HETE Isomerization During Sample Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of 17-hydroxyeicosatetraenoic acid (17-HETE) during your sample workup. Isomerization can lead to inaccurate quantification and misinterpretation of experimental results. This guide offers detailed protocols and preventative measures to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
Q2: What are the primary factors that can cause isomerization of this compound during sample workup?
Several factors can contribute to the isomerization of this compound, including:
-
pH: Both acidic and basic conditions can catalyze the isomerization of similar compounds.[1][2] It is crucial to maintain a neutral pH throughout the sample handling and extraction process.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isomerization.[3] Keeping samples cold is a critical preventative measure.
-
Light Exposure: Some molecules are sensitive to light, which can induce isomerization. While specific data on this compound is limited, it is a good practice to protect samples from light.
-
Enzymatic Activity: Residual enzymatic activity in the sample can potentially alter the structure of this compound.[4][5] Proper quenching of enzymatic reactions is essential.
-
Solvent Choice and Extraction Method: The polarity of the solvent and the specifics of the extraction technique can influence the stability of the analyte.[6][7][8][9][10]
Q3: How should I store my biological samples to prevent this compound isomerization before extraction?
To maintain the integrity of this compound in your samples, adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Snap-freeze samples in liquid nitrogen immediately after collection and store at -80°C. | Low temperatures slow down chemical and enzymatic reactions that could lead to isomerization.[11] |
| Light | Store samples in amber or opaque tubes. | Protects from potential light-induced isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation, which can be a precursor to other chemical changes. |
| Freeze-Thaw Cycles | Aliquot samples to avoid repeated freeze-thaw cycles. | Each cycle can introduce variability and potentially degrade the analyte. |
Troubleshooting Guide: Isomerization of this compound
This guide addresses common issues that may arise during sample workup, leading to this compound isomerization.
Problem 1: Inconsistent or unexpected ratios of this compound isomers in analytical results.
-
Potential Cause: Isomerization occurred during sample processing.
-
Troubleshooting Steps:
-
Review pH of all solutions: Ensure all buffers and solvents used during extraction are at or near neutral pH (pH 7).
-
Verify temperature control: Confirm that samples were kept on ice or at 4°C throughout the entire workup process.[11]
-
Check for light protection: Ensure that samples were protected from direct light exposure at all stages.
-
Evaluate extraction method: Consider if the chosen extraction method is too harsh. A comparison of different extraction methods might be necessary.[7][8][9][10]
-
Assess enzyme inhibition: If not already included, add a cocktail of broad-spectrum enzyme inhibitors immediately upon sample collection.
-
Problem 2: Low overall recovery of this compound.
-
Potential Cause: Degradation of this compound, which can be linked to the same factors causing isomerization.
-
Troubleshooting Steps:
-
Optimize extraction efficiency: Ensure the chosen solvent system is optimal for this compound. Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) are common methods.
-
Minimize processing time: Work efficiently to reduce the time samples are exposed to potentially degrading conditions.
-
Use of antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.
-
Experimental Protocols
Recommended Protocol for this compound Extraction from Biological Fluids (e.g., Plasma, Serum)
This protocol is designed to minimize the risk of this compound isomerization by controlling key environmental factors.
-
Sample Collection and Immediate Quenching:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, place the tubes on ice.
-
Centrifuge at 4°C to separate plasma or allow to clot at 4°C for serum.
-
To the resulting plasma/serum, immediately add an antioxidant (e.g., BHT to a final concentration of 0.05%) and a broad-spectrum enzyme inhibitor cocktail.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 1 volume of plasma/serum, add 3 volumes of ice-cold acetone or acetonitrile to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to a pH of ~3.5 with a dilute acid (e.g., 1% formic acid). This step is necessary to protonate the carboxylic acid group of this compound for efficient extraction into an organic solvent. Note: While acidic conditions can promote isomerization, this brief exposure is often necessary for extraction. Work quickly and keep the sample on ice.
-
Add 3 volumes of a non-polar solvent such as ethyl acetate or hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small volume of an appropriate solvent for your analytical method (e.g., methanol/water mixture for LC-MS).
-
Solid-Phase Extraction (SPE) as an Alternative
SPE can offer a more controlled and potentially gentler extraction process.
-
Conditioning the SPE Cartridge: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the pre-treated and acidified sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute as described above.
Visualizations
Caption: Key factors that can induce the isomerization of this compound.
References
- 1. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH dependence of the kinetic parameters for 3-oxo-delta 5-steroid isomerase. Substrate catalysis and inhibition by (3S)-spiro[5 alpha-androstane-3,2'-oxiran]-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme - Wikipedia [en.wikipedia.org]
- 6. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of three extraction methods for 17beta-estradiol in sand, bentonite, and organic-rich silt loam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference from other HETE isomers in 17-HETE assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isomeric interference in 17-Hydroxyeicosatetraenoic acid (17-HETE) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of interference from other HETE isomers in this compound assays?
A1: The primary cause of interference is the structural similarity among HETE isomers. These molecules share the same mass and similar chemical properties, making them difficult to distinguish, especially in immunoassays. Key reasons for interference include:
-
Antibody Cross-Reactivity: In enzyme-linked immunosorbent assays (ELISA), antibodies raised against this compound may also bind to other HETE isomers (e.g., 5-HETE, 12-HETE, 15-HETE, 20-HETE) due to conserved structural features. This leads to an overestimation of the this compound concentration.
-
Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS) based methods, different HETE isomers can have very similar retention times, causing their signals to overlap and complicating accurate quantification.[1]
-
Identical Mass-to-Charge Ratio (m/z): All HETE isomers have the same elemental composition and, therefore, the same mass. Standard mass spectrometry cannot differentiate them without prior chromatographic separation.
Q2: Which HETE isomers are most likely to interfere with my this compound immunoassay?
A2: The degree of interference depends on the specific antibody used in the assay kit. However, common HETE isomers known to potentially cross-react include 5-HETE, 12-HETE, 15-HETE, and 20-HETE. It is crucial to consult the assay kit's datasheet for a detailed cross-reactivity table.
Q3: My this compound levels are unexpectedly high when measured by ELISA. Could this be due to isomer interference?
A3: Yes, this is a common reason for unexpectedly high results in immunoassays.[2] If your biological system is known to produce significant amounts of other HETE isomers, cross-reactivity can lead to a falsely elevated this compound signal. Confirmation with a more specific method, such as LC-MS/MS, is highly recommended.
Q4: How can I differentiate this compound from other isomers?
A4: The gold standard for differentiating and quantifying HETE isomers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique separates the isomers based on their physical interaction with the chromatography column before detecting them with the mass spectrometer.[3][4] Chiral chromatography can further separate enantiomers (R and S forms) of the same HETE isomer.[5]
Troubleshooting Guide
Problem: High background or non-specific signal in this compound ELISA.
This issue can be caused by several factors, including cross-reactivity with other HETE isomers.
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | 1. Review the manufacturer's cross-reactivity data for your specific ELISA kit. 2. Purify your sample using Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) prior to the ELISA to remove interfering isomers. 3. Confirm a subset of your samples using a more specific method like LC-MS/MS. |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes to remove unbound reagents.[6] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are within their expiration date.[7] |
| Incorrect Incubation Times/Temperatures | Strictly adhere to the incubation times and temperatures specified in the assay protocol.[2][6] |
Problem: Poor resolution of HETE isomers in LC-MS/MS analysis.
Even with LC-MS/MS, achieving baseline separation of all HETE isomers can be challenging.
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Column | 1. Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity. 2. For enantiomer separation (e.g., 17(R)-HETE vs. 17(S)-HETE), a chiral stationary phase (CSP) column is required.[5][8] |
| Inappropriate Mobile Phase Gradient | 1. Optimize the gradient by making it shallower to increase the separation window for closely eluting peaks. 2. Adjust the pH of the mobile phase to alter the ionization state and retention of the analytes. |
| Flow Rate is Too High | Reduce the flow rate to allow for more interaction between the analytes and the stationary phase, which can improve resolution. |
| Matrix Effects | Biological matrices can interfere with analyte ionization.[8] Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering substances.[8][9] |
Quantitative Data: Immunoassay Cross-Reactivity
The following table provides an example of typical cross-reactivity data for a this compound ELISA kit. Note: This is an illustrative example; always refer to the specific datasheet provided with your assay kit.
| Compound | Cross-Reactivity (%) |
| 17(S)-HETE | 100% |
| 17(R)-HETE | 95% |
| 15(S)-HETE | 5.2% |
| 12(S)-HETE | 1.5% |
| 5(S)-HETE | 0.8% |
| 20-HETE | <0.5% |
| Arachidonic Acid | <0.01% |
Experimental Protocols
Protocol: Sample Purification using Solid Phase Extraction (SPE) for HETE Isomer Analysis
This protocol describes a general procedure to extract and partially purify HETE isomers from a biological sample (e.g., plasma, cell culture media) prior to analysis by ELISA or LC-MS/MS. This helps to reduce matrix effects and remove some interfering substances.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Nitrogen gas evaporator
Procedure:
-
Sample Acidification: Acidify your aqueous sample to a pH of ~3.5 with formic acid.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the HETE isomers from the cartridge with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for your downstream analysis (e.g., ELISA buffer or mobile phase for LC-MS/MS).
Visualizations
Caption: Workflow for HETE isomer analysis, highlighting sample purification.
Caption: Troubleshooting logic for isomer interference in this compound assays.
References
- 1. An LC-MS/MS Method for Separation and Quantification of Chiral Molecules - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ELISA Troubleshooting Guide | Sino Biological [sinobiological.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. rsc.org [rsc.org]
- 5. quora.com [quora.com]
- 6. ibl-america.com [ibl-america.com]
- 7. biomatik.com [biomatik.com]
- 8. benchchem.com [benchchem.com]
- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling 17-HETE standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 17-HETE (17-Hydroxyeicosatetraenoic acid) standards. It includes a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound standard upon receipt?
A1: Upon receipt, it is crucial to store the this compound standard at -20°C.[1][2] Most this compound standards are supplied as a solution in an organic solvent, such as ethanol.[1][2] Storing it at the recommended temperature is vital for maintaining its stability, which is typically guaranteed for at least two years.[1][2]
Q2: What is the recommended solvent for this compound?
A2: this compound is typically supplied in ethanol. It is also soluble in other organic solvents like DMSO and dimethylformamide (DMF).[2] For aqueous buffers, it is sparingly soluble. For instance, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[1][2]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[2] Unsaturated fatty acids like this compound are prone to degradation in aqueous environments. If you need to prepare an aqueous solution, it should be made fresh for immediate use.
Q4: How do I prepare a working solution of this compound from the stock solution?
A4: To prepare a working solution, the ethanolic stock solution can be diluted with the aqueous buffer of your choice. To change the solvent entirely, you can evaporate the ethanol under a gentle stream of nitrogen and then immediately dissolve the residue in the desired solvent.[2] It is crucial to purge solvents like ethanol, DMSO, and DMF with an inert gas before use.
Storage and Handling Best Practices
Proper storage and handling are critical for ensuring the integrity and stability of your this compound standard. As a lipid, this compound is susceptible to oxidation and degradation if not handled correctly.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To ensure long-term stability (≥ 2 years). |
| Supplied Formulation | Typically a solution in ethanol. | Ethanol provides a stable environment for the lipid. |
| Container Type | Glass container with a Teflon-lined cap. | Prevents leaching of impurities from plastic and ensures a tight seal. |
| Handling Solvents | Use glass, stainless steel, or Teflon labware. | Avoids contamination from plastic pipet tips or tubes. |
| Aqueous Solutions | Prepare fresh and use within one day. | This compound is unstable in aqueous solutions for extended periods. |
| Solvent Exchange | Evaporate original solvent under inert gas (e.g., nitrogen or argon) and immediately add the new solvent. | Minimizes exposure to oxygen, which can cause oxidation. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound standards in your experiments.
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Visually inspect the solution for any signs of precipitation or color change, although degradation of lipids in solution is often not visible. Analytically, degradation can be detected by LC-MS/MS as the appearance of new peaks with different m/z values or a decrease in the parent ion peak intensity. Common degradation products of polyunsaturated fatty acids are formed through oxidation. |
| Improper Dilution | Verify the calculations for your serial dilutions. Prepare fresh working solutions from the stock. |
| Incorrect Solvent | Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your experimental system (e.g., cell culture media) is not at a level that causes cellular toxicity. Run a solvent control. |
| Inactive Enantiomer | This compound has stereoisomers with different biological activities. For example, 17(S)-HETE is a potent inhibitor of proximal tubule ATPase activity, while the 17(R)-isomer is inactive.[2] Confirm that you are using the correct stereoisomer for your intended application. |
Issue 2: Poor Peak Shape or Low Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with an appropriate solvent sequence to remove any contaminants. Use a guard column to protect your analytical column. |
| Matrix Effects | If analyzing this compound in a complex biological matrix, you may experience ion suppression or enhancement. Prepare a standard curve in a matrix that closely matches your samples to compensate for these effects. |
| Improper Mobile Phase | Ensure the pH and composition of your mobile phase are optimized for the separation and ionization of this compound. |
| Degraded Standard | If you suspect degradation, compare the chromatogram of your current standard with a new, unopened standard. Look for the presence of additional peaks or a significant decrease in the main peak area. |
Experimental Protocols
Protocol: Preparation of a 10 µM Working Solution of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 100 µg/mL in ethanol)
-
Sterile, pre-warmed cell culture medium
-
Sterile glass or polypropylene microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of the this compound stock solution needed. The molecular weight of this compound is 320.5 g/mol .
-
A 100 µg/mL solution is equivalent to 100,000 ng/mL.
-
(100,000 ng/mL) / (320.5 ng/nmol) = 312 nmol/mL = 312 µM.
-
-
To prepare 1 mL of a 10 µM working solution, you will need to perform a dilution.
-
V1 = (10 µM * 1000 µL) / 312 µM = 32.05 µL.
-
-
In a sterile microcentrifuge tube, add 967.95 µL of pre-warmed cell culture medium.
-
Add 32.05 µL of the 100 µg/mL this compound stock solution to the medium.
-
Gently vortex the tube to ensure thorough mixing.
-
Use this 10 µM working solution immediately in your cell culture experiment.
-
Signaling Pathways and Experimental Workflows
This compound Synthesis and Action in the Kidney
This compound is a metabolite of arachidonic acid, produced through the action of cytochrome P450 (CYP) enzymes. In the kidney, 17(S)-HETE has been shown to be a potent inhibitor of the Na+/K+-ATPase in the proximal tubule. This inhibition affects sodium transport and can have downstream effects on renal function.
Troubleshooting Workflow for LC-MS/MS Analysis
This workflow provides a logical approach to troubleshooting common issues encountered during the analysis of this compound by LC-MS/MS.
References
Validation & Comparative
Validation of 17-HETE Quantification Methods in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 17-hydroxyeicosatetraenoic acid (17-HETE) in human plasma. Due to a lack of publicly available, specific validation data for a dedicated this compound ELISA kit for use in human plasma, this guide utilizes information on commercially available ELISA kits for other structurally similar HETEs as a proxy. This information is contrasted with the well-established, highly specific, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for eicosanoid analysis.
Introduction to this compound
This compound is a lipid mediator derived from the metabolism of arachidonic acid via the cytochrome P450 (CYP) pathway. Eicosanoids, including HETEs, are involved in a variety of physiological and pathological processes, making their accurate quantification in biological matrices like human plasma crucial for research and drug development. Recent studies suggest that this compound may act as an autocrine mediator, for instance, by inducing CYP1B1 activity, highlighting its potential role in cellular signaling.
Comparative Analysis of Quantification Methods
The primary methods for quantifying eicosanoids like this compound in human plasma are Enzyme-Linked Immunosorbent Assays (ELISA) and LC-MS/MS. The choice of method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and cost.
Method Performance Comparison
The following table summarizes the general performance characteristics of competitive ELISA (using other HETEs as a proxy) and LC-MS/MS for the quantification of HETEs in human plasma. It is important to note that ELISA kits for other eicosanoids have been successfully used to measure their targets in human plasma.[1]
| Feature | Competitive ELISA (Proxy Data for HETEs) | LC-MS/MS |
| Principle | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. The signal is inversely proportional to the amount of analyte in the sample. | Separation of analytes by liquid chromatography followed by mass-based detection and quantification. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, which may lead to an overestimation of the analyte concentration. | High specificity due to the separation of analytes based on their physicochemical properties and unique mass-to-charge ratio. |
| Sensitivity (LOD) | Typically in the low ng/mL to high pg/mL range. For example, a 12(S)-HETE ELISA kit has a limit of detection of 0.32 ng/ml. | Generally higher sensitivity, often in the low pg/mL range. |
| Accuracy & Precision | Intra- and inter-assay coefficients of variation (CVs) are typically below 15%. However, accuracy can be affected by matrix effects and cross-reactivity. | High accuracy and precision with CVs often below 10%. The use of stable isotope-labeled internal standards minimizes matrix effects. |
| Sample Throughput | High throughput, suitable for screening a large number of samples simultaneously in a 96-well plate format. | Lower throughput compared to ELISA, though advancements in UHPLC and autosampler technology have significantly increased sample processing speed. |
| Cost | Generally lower cost per sample and for initial instrument setup. | Higher initial instrument cost and higher cost per sample due to the need for specialized equipment and highly purified solvents and standards. |
| Sample Preparation | Often requires less extensive sample preparation, though extraction and purification may be necessary for complex matrices like plasma to minimize interference. | Typically requires a multi-step sample preparation process, including protein precipitation, solid-phase extraction (SPE), and derivatization in some cases, to remove interfering substances. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for sample preparation and analysis using competitive ELISA and LC-MS/MS for eicosanoid quantification in human plasma.
General Protocol for Competitive ELISA
This protocol is based on a typical competitive ELISA for small molecules and should be adapted based on the specific instructions of a commercial kit, should a validated this compound ELISA become available.
-
Sample Collection and Preparation :
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prior to the assay, thaw plasma samples on ice. Depending on the kit's specifications, a sample extraction step using solid-phase extraction (SPE) may be required to remove interfering substances.
-
-
Assay Procedure :
-
Prepare standards and quality controls at known concentrations.
-
Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound (tracer) to each well.
-
Incubate the plate to allow for competitive binding between the this compound in the sample and the tracer for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
General Protocol for LC-MS/MS Analysis
This protocol outlines a common workflow for the quantification of eicosanoids in human plasma using LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction) :
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., a deuterated form of this compound) to each sample, control, and standard.
-
Precipitate proteins by adding a solvent like methanol or acetonitrile, followed by centrifugation.
-
Condition a solid-phase extraction (SPE) cartridge with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the eicosanoids from the cartridge using an organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient elution.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its internal standard are used for quantification.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the formation of HETEs, including this compound, from arachidonic acid through the action of cytochrome P450 enzymes.
Caption: Biosynthesis of this compound from arachidonic acid via the cytochrome P450 pathway.
Putative this compound Signaling Pathway
While specific receptors for many HETEs are still under investigation, recent evidence suggests that this compound can act as an autocrine signaling molecule. The following diagram illustrates a potential signaling pathway based on these findings.
Caption: A putative autocrine signaling pathway for this compound leading to the induction of CYP1B1.
Experimental Workflow Comparison
This diagram outlines the major steps involved in the quantification of this compound in human plasma using both competitive ELISA and LC-MS/MS.
Caption: Comparative workflow for this compound quantification in human plasma by ELISA and LC-MS/MS.
Conclusion and Recommendations
The accurate quantification of this compound in human plasma is essential for understanding its biological roles. While specific, validated ELISA kits for this compound in human plasma are not readily found in the public domain, the technology exists for other HETEs and eicosanoids.
-
For high-throughput screening and relative quantification , a well-validated competitive ELISA (if one becomes available for this compound) could be a cost-effective option. However, researchers must be cautious about potential cross-reactivity and should validate the assay for their specific sample matrix.
-
For definitive quantification, high specificity, and sensitivity , LC-MS/MS is the gold standard method. Its ability to distinguish between structurally similar isomers and its resistance to matrix effects (when using appropriate internal standards) make it the preferred method for rigorous quantitative studies.
Researchers should carefully consider the goals of their study, budget, and available resources when selecting the most appropriate method for this compound quantification in human plasma. For any method, thorough validation is paramount to ensure the generation of reliable and meaningful data.
References
Comparative Guide to 17-HETE Antibody Cross-Reactivity with Other Eicosanoids
For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of 17-hydroxyeicosatetraenoic acid (17-HETE), understanding the cross-reactivity of the antibodies employed is paramount for accurate and reliable data. This guide provides a comparative analysis of this compound antibody specificity against other structurally similar eicosanoids, supported by experimental data and detailed protocols.
Data Presentation: Cross-Reactivity of Eicosanoid Immunoassay Antibodies
The specificity of an immunoassay is determined by the degree to which the antibody binds to its target antigen versus other molecules. In the context of eicosanoid research, where numerous structurally similar lipids are present, high specificity is crucial. The following table summarizes the cross-reactivity of a commercially available antibody for a related eicosanoid, 12(S)-HETE, which serves as a representative example of the specificity data that should be sought for any this compound antibody.
Table 1: Cross-Reactivity of a 12(S)-HETE Polyclonal Antibody
| Compound | Cross-Reactivity (%) |
| 12(S)-HETE | 100% |
| 12(S)-HETrE | 64% |
| 5(S),12(S)-DiHETE | 23.3% |
| 12(S)-HpETE | 5.1% |
| Leukotriene B4 | 3.8% |
| 15(S)-HETE | 2.5% |
| 12-OxoETE | 1.1% |
| 12(R)-HETE | 0.11% |
| 5(R)-HETE | 0.01% |
| 12(S)-HHTrE | <0.01% |
| 5(S)-HETE | <0.01% |
| Arachidonic Acid | <0.01% |
| Lipoxin B4 | <0.01% |
| Thromboxane B2 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Prostaglandin F2α | <0.01% |
Data is illustrative and based on the cross-reactivity profile of a commercially available 12(S)-HETE ELISA kit. Researchers should always refer to the specific datasheet of the this compound antibody they are using.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method quantifies the ability of other eicosanoids to compete with this compound for binding to the specific antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A 96-well microplate is pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).
2. Reagent Preparation:
-
Standards: Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Test Compounds: Prepare solutions of other eicosanoids to be tested for cross-reactivity at various concentrations.
-
Tracer: A this compound-acetylcholinesterase (AChE) conjugate is used as the tracer.
-
Antibody: The specific polyclonal or monoclonal antibody against this compound is diluted to the working concentration.
3. Assay Procedure:
-
Add a fixed amount of the this compound antibody and the this compound-AChE tracer to each well.
-
Add either the this compound standard or the test eicosanoid to the wells.
-
The plate is incubated to allow for competitive binding between the this compound in the standard/sample and the this compound-AChE tracer for the limited antibody binding sites.
-
After incubation, the plate is washed to remove unbound reagents.
4. Signal Detection:
-
A substrate for AChE (Ellman's Reagent) is added to each well. The enzymatic reaction produces a colored product.
-
The absorbance is read at a specific wavelength (typically 405-420 nm). The intensity of the color is inversely proportional to the concentration of free this compound in the sample or standard.
5. Calculation of Cross-Reactivity:
-
The concentration of the test eicosanoid that causes 50% inhibition of the maximum signal (IC50) is determined.
-
Cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test eicosanoid) x 100
Mandatory Visualization
Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay used to determine antibody cross-reactivity.
Caption: Workflow of a competitive immunoassay for determining this compound antibody cross-reactivity.
This compound Signaling Pathway
This compound is known to exert biological effects through signaling pathways, and recent evidence suggests its interaction with G protein-coupled receptors (GPCRs). One proposed pathway involves the GPR17 receptor.
Caption: Proposed signaling pathway of this compound via the GPR17 receptor and Gαi/o protein.
A Comparative Guide to the Vascular Effects of 17-HETE and 20-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of two arachidonic acid metabolites, 17-hydroxyeicosatetraenoic acid (17-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), on vascular tone. While extensive research has elucidated the significant role of 20-HETE in regulating blood vessel constriction, data on the specific vascular effects of this compound remains limited. This document summarizes the current understanding of both eicosanoids, highlighting the well-established actions of 20-HETE and identifying the knowledge gap concerning this compound as a potential avenue for future investigation.
Overview of this compound and 20-HETE
Both this compound and 20-HETE are products of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes.[1] These molecules act as signaling lipids that can modulate various physiological processes, including the regulation of vascular tone.
Effects on Vascular Tone: A Tale of One Well-Characterized Eicosanoid
Experimental evidence has firmly established 20-HETE as a potent vasoconstrictor in various vascular beds, including renal, cerebral, and mesenteric arteries.[2][3] In contrast, the direct effects of this compound on vascular tone are not well-documented in the scientific literature. While it is identified as a metabolite of arachidonic acid, comprehensive studies detailing its vasoconstrictive or vasodilatory properties are lacking.
20-HETE: A Potent Vasoconstrictor
20-HETE plays a crucial role in the regulation of blood pressure and blood flow by directly inducing the contraction of vascular smooth muscle cells (VSMCs).[4][5] It also contributes to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a key vasodilator.[6]
Key Vascular Effects of 20-HETE:
-
Vasoconstriction: 20-HETE is a powerful constrictor of small arteries and arterioles, contributing to increased vascular resistance.[4][5]
-
Endothelial Dysfunction: It promotes endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced NO production and increased superoxide formation.[6]
-
Sensitization to other Vasoconstrictors: 20-HETE enhances the contractile responses of blood vessels to other vasoconstrictors like angiotensin II and endothelin-1.
-
Myogenic Response: It is a key mediator of the myogenic response, the intrinsic ability of blood vessels to constrict in response to increased pressure.
This compound: An Unexplored Frontier in Vascular Biology
Currently, there is a significant lack of published experimental data specifically investigating the effects of this compound on vascular tone. While some studies have identified its production by certain CYP enzymes, its functional role in vasoconstriction or vasodilation remains to be elucidated. One study has indicated that this compound may induce cardiac hypertrophy, but its direct impact on blood vessel contractility was not assessed.[6] This represents a critical knowledge gap and a promising area for future research in vascular biology and pharmacology.
Quantitative Data on Vascular Effects
The following table summarizes the quantitative data available for the effects of 20-HETE on vascular tone. Due to the lack of available research, a corresponding table for this compound cannot be provided.
| Eicosanoid | Vascular Bed | Experimental Model | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| 20-HETE | Renal Arteries | Rat | Vasoconstriction | ~10 nM | [2] |
| Cerebral Arteries | Rat | Vasoconstriction | ~30 nM | [4] | |
| Mesenteric Arteries | Rat | Potentiation of Norepinephrine-induced constriction | - | [3] | |
| Coronary Arteries | Porcine | Vasoconstriction | ~50 nM |
Signaling Pathways
The Well-Defined Signaling Cascade of 20-HETE
The signaling mechanisms through which 20-HETE exerts its vasoconstrictor effects are well-characterized. The primary pathway involves the inhibition of the large-conductance calcium-activated potassium (BKCa) channels in VSMCs. This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and an influx of calcium, which triggers muscle contraction.
Key signaling events for 20-HETE-induced vasoconstriction:
-
Inhibition of BKCa Channels: 20-HETE directly blocks BKCa channels in VSMCs.
-
Membrane Depolarization: The reduced potassium efflux leads to depolarization of the cell membrane.
-
Activation of Voltage-Gated Ca²⁺ Channels: Depolarization opens L-type calcium channels.
-
Increased Intracellular Ca²⁺: Influx of extracellular calcium increases the intracellular calcium concentration.
-
Activation of Myosin Light Chain Kinase (MLCK): Increased calcium activates MLCK.
-
VSMC Contraction: MLCK phosphorylates myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
Additionally, 20-HETE activates several other signaling pathways that contribute to its vascular effects, including:
-
Protein Kinase C (PKC) Activation: Can further enhance vasoconstriction.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Involved in the long-term effects of 20-HETE, such as cell growth and proliferation.
-
Rho-Kinase Pathway: Contributes to the sensitization of the contractile apparatus to calcium.
Caption: Signaling pathway of 20-HETE-induced vasoconstriction.
The Unknown Signaling Pathway of this compound
Due to the lack of research on the vascular effects of this compound, its signaling pathway in VSMCs remains unknown. Future studies are needed to determine if this compound interacts with ion channels, G-protein coupled receptors, or other signaling molecules to influence vascular tone.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of eicosanoids on vascular tone.
Wire Myography
Wire myography is an in vitro technique used to measure the isometric tension of isolated small blood vessel segments.
Protocol:
-
Vessel Dissection: Small arteries (e.g., mesenteric, cerebral) are carefully dissected from euthanized animals in cold physiological salt solution (PSS).
-
Mounting: A 2 mm segment of the artery is mounted on two small stainless-steel wires in the jaws of a myograph. One wire is attached to a force transducer, and the other to a micrometer.
-
Normalization: The vessel is stretched to its optimal resting tension, which is determined by a standardized normalization procedure to ensure maximal and reproducible contractile responses.
-
Equilibration: The mounted vessel is allowed to equilibrate in warmed (37°C), aerated (95% O₂/5% CO₂) PSS for at least 30 minutes.
-
Viability Check: The viability of the vessel is tested by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., 20-HETE) to the bath. The resulting changes in isometric tension are recorded.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by the high potassium solution.
Caption: A typical workflow for a wire myography experiment.
Pressure Myography
Pressure myography is an in vitro technique that allows for the study of vascular reactivity in cannulated and pressurized small arteries, more closely mimicking physiological conditions.
Protocol:
-
Vessel Dissection and Cannulation: A segment of a small artery is dissected and cannulated at both ends with glass micropipettes in a perfusion chamber.
-
Pressurization: The vessel is pressurized to a specific transmural pressure (e.g., 60 mmHg) with PSS.
-
Equilibration: The vessel is superfused with warmed, aerated PSS and allowed to equilibrate.
-
Development of Myogenic Tone: The vessel is allowed to develop spontaneous myogenic tone, a partial constriction in response to pressure.
-
Drug Application: Test compounds are added to the superfusate or the perfusate, and changes in the vessel's internal diameter are recorded using a video camera attached to a microscope.
-
Data Analysis: Vasoconstriction is measured as a decrease in the internal diameter, while vasodilation is measured as an increase. Responses are often expressed as a percentage of the initial diameter.
Conclusion and Future Directions
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 17(S)-HETE and 17(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of 17-hydroxyeicosatetraenoic acid (HETE), 17(S)-HETE and 17(R)-HETE. These molecules are cytochrome P450 (CYP) metabolites of arachidonic acid and emerging evidence suggests they possess distinct, stereospecific biological functions. Understanding these differences is crucial for elucidating their roles in health and disease and for the development of targeted therapeutics.
Summary of Key Biological Activities
While direct comparative data for 17(S)-HETE and 17(R)-HETE are still emerging, studies on related hydroxyeicosatetraenoic acids strongly indicate that stereochemistry plays a pivotal role in determining their biological effects. The available evidence for the 17-HETE enantiomers, supplemented with data from other HETEs to highlight the principle of stereospecificity, is summarized below.
Enzyme Modulation
Limited but significant findings point to the differential effects of this compound enantiomers on enzyme activity.
Table 1: Comparative Effects of this compound Enantiomers on Enzyme Activity
| Enzyme Target | 17(S)-HETE Effect | 17(R)-HETE Effect | Quantitative Data | Reference(s) |
| Na+/K+-ATPase | Inhibition of proximal tubule ATPase activity has been reported. | Data not available. | Specific IC50 values for this compound enantiomers are not yet published. For comparison, 12(R)-HETE inhibits (Na+,K+)ATPase with an IC50 of 10⁻⁶ M, while 12(S)-HETE is significantly less potent. | [1] |
| Cytochrome P450 1B1 (CYP1B1) | Allosteric activator, implicated in inducing cardiac hypertrophy. | Allosteric activator, implicated in inducing cardiac hypertrophy. | While both enantiomers activate CYP1B1, leading to cardiac hypertrophy, specific kinetic parameters (Km, Vmax) for the individual enantiomers have not been reported in the available literature. |
Inflammatory and Pro-Resolving Responses
The stereochemistry of HETEs is a critical determinant of their role in inflammation and its resolution. While specific data for this compound enantiomers are sparse, the differential actions of other HETE enantiomers on inflammatory cells provide a strong rationale for investigating similar stereospecificity in the this compound series.
Table 2: Comparative Inflammatory and Pro-Resolving Activities
| Biological Process | 17(S)-HETE Effect | 17(R)-HETE Effect | Supporting Evidence from other HETEs | Reference(s) |
| Neutrophil Chemotaxis | Data not available. | Data not available. | In studies with 5-HETE, 5(R)-HETE was found to be more potent than 5(S)-HETE in inducing neutrophil migration.[2] | [2] |
| Cytokine Production in Macrophages | Data not available. | Data not available. | General protocols for assessing cytokine release in response to lipids are available, but specific data for this compound enantiomers is lacking. | [3] |
Signaling Pathways
The distinct biological effects of 17(S)-HETE and 17(R)-HETE are likely mediated through differential activation of downstream signaling pathways. The following diagram illustrates a generalized pathway for HETE-mediated signaling, which may be differentially engaged by the 17(S) and 17(R) enantiomers, leading to varied cellular responses.
Figure 1: Generalized signaling pathways potentially activated by this compound enantiomers.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of 17(S)-HETE and 17(R)-HETE. Below are representative protocols for key experiments.
Na+/K+-ATPase Activity Assay
This assay determines the inhibitory effect of this compound enantiomers on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (from sources like porcine cerebral cortex or canine kidney)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 25 mM HEPES, pH 7.4
-
ATP solution (100 mM)
-
17(S)-HETE and 17(R)-HETE stock solutions (in ethanol or DMSO)
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Malachite green reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare serial dilutions of 17(S)-HETE and 17(R)-HETE in the assay buffer.
-
Add 50 µL of the diluted HETE enantiomers or vehicle control to the wells of a 96-well plate.
-
For control wells, add ouabain to a final concentration of 1 mM to determine ouabain-sensitive ATPase activity.
-
Add 25 µL of the Na+/K+-ATPase enzyme preparation to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration 3-5 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total activity.
-
Plot the percentage of inhibition against the concentration of each enantiomer to determine the IC50 values.
Cytochrome P450 (CYP) 1B1 Activity Assay
This fluorometric assay measures the effect of this compound enantiomers on the catalytic activity of CYP1B1.
Materials:
-
Recombinant human CYP1B1 enzyme
-
CYP reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
7-Ethoxyresorufin (EROD), a fluorogenic substrate for CYP1B1
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
17(S)-HETE and 17(R)-HETE stock solutions
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the CYP reaction buffer, recombinant CYP1B1, and the NADPH regenerating system.
-
Add the this compound enantiomers at various concentrations to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 7-ethoxyresorufin.
-
Immediately measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of resorufin production is proportional to the CYP1B1 activity.
-
Plot the reaction rate against the substrate concentration to determine kinetic parameters (Km and Vmax) in the presence and absence of each HETE enantiomer to assess their activating or inhibitory potential.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound enantiomers to induce the migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with a 3-5 µm pore size polycarbonate membrane)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
17(S)-HETE and 17(R)-HETE
-
A known chemoattractant as a positive control (e.g., fMLP)
-
Calcein-AM (for cell labeling)
Procedure:
-
Label isolated neutrophils with Calcein-AM.
-
Add different concentrations of 17(S)-HETE, 17(R)-HETE, or controls to the lower wells of the chemotaxis chamber.
-
Place the membrane inserts into the wells.
-
Add the labeled neutrophil suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Generate dose-response curves to determine the EC50 for each enantiomer.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the biological activities of 17(S)-HETE and 17(R)-HETE.
Figure 2: Experimental workflow for comparing the biological activities of 17(S)-HETE and 17(R)-HETE.
Conclusion
The available data, though limited for the this compound enantiomers specifically, strongly supports the principle of stereospecificity in the biological actions of hydroxyeicosatetraenoic acids. The differential effects of other HETE enantiomers on key cellular processes such as enzyme activity and cell migration underscore the critical need for further research to delineate the distinct roles of 17(S)-HETE and 17(R)-HETE. A thorough understanding of their individual contributions to physiology and pathology will be instrumental in the development of novel and highly specific therapeutic interventions targeting the complex eicosanoid signaling network. Researchers are encouraged to utilize the provided experimental frameworks to generate much-needed comparative data for these intriguing lipid mediators.
References
- 1. Inhibition of renal, cardiac and corneal (Na(+)-K+)ATPase by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Comparative Analysis of HETE Production by CYP450 Isoforms: A Focus on 17-HETE and an Illustrative Look at 20-HETE
For researchers, scientists, and drug development professionals, understanding the specific roles of cytochrome P450 (CYP450) isoforms in the metabolism of arachidonic acid is crucial for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comparative analysis of hydroxyeicosatetraenoic acid (HETE) production by different CYP450 isoforms, with a primary focus on the available data for 17-HETE and a more detailed, illustrative comparison using the well-characterized 20-HETE.
While the formation of 17-hydroxyeicosatetraenoic acid (this compound) from arachidonic acid by CYP450 enzymes has been identified, specific quantitative data comparing the catalytic efficiency of various isoforms is limited in the current scientific literature. However, existing research provides qualitative insights into the involvement of certain CYP450 families.
This compound Production: Qualitative Insights
Studies have shown that rat liver microsomal fractions can metabolize arachidonic acid to form 16-, 17-, and 18-HETEs. This metabolic activity is notably induced by beta-naphthoflavone, a known inducer of the CYP1A subfamily. This suggests that CYP1A isoforms, such as CYP1A1 and CYP1A2, are likely involved in the production of this compound. Further research is required to quantify the specific contributions of these and other CYP450 isoforms to this compound synthesis.
Illustrative Comparative Analysis: 20-HETE Production
In contrast to this compound, the production of its regioisomer, 20-HETE, is well-documented, with several CYP450 isoforms identified as key catalysts. To provide a clear example of the type of comparative data valuable to researchers, the following table summarizes the kinetic parameters for 20-HETE formation by prominent human CYP450 isoforms.
| CYP450 Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| CYP4A11 | 15.6 | 228 | 0.07 |
| CYP4F2 | 6.8 | 24 | 0.28 |
| CYP4F3B | 10.2 | 35 | 0.29 |
| CYP4F12 | 4.5 | 50 | 0.09 |
This table presents illustrative data for 20-HETE and is intended to serve as a template for how quantitative data for this compound could be presented once available.
Experimental Protocols
The following is a generalized protocol for an in vitro assay to determine the production of HETEs by specific CYP450 isoforms. This protocol is based on methodologies commonly used for studying arachidonic acid metabolism by recombinant CYP450 enzymes.
Objective: To quantify the formation of HETEs from arachidonic acid by a specific human CYP450 isoform.
Materials:
-
Recombinant human CYP450 isoform (e.g., expressed in baculovirus-infected insect cells)
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5 (optional, can enhance activity of some CYPs)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stopping solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP450 isoform, NADPH-cytochrome P450 reductase, and cytochrome b5 (if applicable).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add arachidonic acid to the mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the cold stopping solution. The internal standard in the stopping solution is crucial for accurate quantification.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the different HETE regioisomers formed.
Visualizing the Pathways
To better understand the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic cascade of arachidonic acid by CYP450 enzymes and a hypothetical signaling pathway for HETEs.
Caption: Arachidonic Acid Metabolism by CYP450 Enzymes.
Caption: Generalized HETE Signaling Pathway.
Disclaimer: The signaling pathway depicted above is a generalized representation. The specific receptors and downstream signaling molecules for this compound have not been fully elucidated and may vary depending on the cell type and physiological context.
This guide highlights the current state of knowledge regarding this compound production by CYP450 isoforms and provides a framework for comparison using the more extensively studied 20-HETE. As research progresses, a more detailed and quantitative understanding of this compound metabolism will undoubtedly emerge, paving the way for new therapeutic interventions.
Validating 17-HETE as a Potential Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17-hydroxyeicosatetraenoic acid (17-HETE) as a therapeutic target against other alternatives, supported by experimental data and detailed methodologies. We delve into the signaling pathways, experimental validation, and comparative efficacy of targeting this compound in the context of cancer and inflammation.
The Role of this compound in Disease Pathophysiology
This compound is a metabolite of arachidonic acid, primarily synthesized through the cytochrome P450 (CYP) ω/ω-1 hydroxylase pathway, with some contribution from lipoxygenases (LOX)[1]. It has emerged as a significant signaling molecule implicated in various pathological processes, most notably in cancer and inflammation.
In Cancer: this compound has been shown to promote tumor growth and progression through several mechanisms[1]. It can stimulate cell proliferation, enhance angiogenesis (the formation of new blood vessels that supply tumors), and inhibit apoptosis (programmed cell death)[1][2]. These effects are often mediated through complex signaling cascades that are still being fully elucidated.
In Inflammation: While less characterized than its role in cancer, this compound is also involved in inflammatory responses. As a member of the HETE family, it can contribute to the complex network of lipid mediators that regulate inflammation[2].
Validating this compound as a Therapeutic Target: Experimental Workflow
The validation of a potential therapeutic target like this compound is a multi-step process that involves demonstrating its causal role in disease and showing that its modulation can lead to a therapeutic benefit.
Caption: A generalized workflow for therapeutic target validation.
Key Experimental Protocols for this compound Validation
Here, we provide detailed protocols for two fundamental assays used to validate the pro-cancerous functions of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Include wells with medium alone as a blank control.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat the cells with varying concentrations of this compound or its inhibitors. Include a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours or overnight. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance values against the concentration of the test compound to determine the effect on cell proliferation.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This assay assesses the formation of new blood vessels in a living organism.
Principle: Matrigel, a basement membrane extract, is mixed with angiogenic factors (like this compound) and injected subcutaneously into mice. The Matrigel solidifies, and host endothelial cells migrate into the plug and form new blood vessels.
Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice. Mix with the desired concentration of this compound or its inhibitor. Keep the mixture on ice to prevent premature gelation.
-
Injection: Subcutaneously inject 0.5 mL of the Matriget mixture into the flank of anesthetized mice using a pre-chilled syringe.
-
Incubation: Allow the Matrigel plug to solidify and for angiogenesis to occur over a period of 7-21 days.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Hemoglobin Quantification: To quantify the extent of vascularization, the plugs can be homogenized and the hemoglobin content measured using a hemoglobin assay kit.
-
Histological Analysis: Alternatively, fix the plugs in formalin, embed in paraffin, and section for histological analysis. Stain sections with antibodies against endothelial cell markers (e.g., CD31) to visualize blood vessels.
-
Data Analysis: Quantify the number and density of blood vessels within the Matrigel plug using microscopy and image analysis software.
Comparative Analysis of HETE Isomers as Therapeutic Targets
While this compound is a promising target, other HETE isomers, such as 12-HETE and 20-HETE, also play significant roles in cancer and inflammation, making them relevant for comparison.
| Feature | This compound | 12-HETE | 20-HETE |
| Primary Synthetic Pathway | Cytochrome P450 (CYP) | 12-Lipoxygenase (12-LOX) | Cytochrome P450 (CYP) |
| Primary Role in Cancer | Pro-proliferative, Pro-angiogenic, Anti-apoptotic[1] | Pro-proliferative, Pro-metastatic, Pro-angiogenic[3] | Pro-angiogenic, Pro-inflammatory[2] |
| Primary Role in Inflammation | Pro-inflammatory[2] | Pro-inflammatory[3] | Pro-inflammatory, Vasoconstrictive[2] |
| Known Receptors | GPR31 (putative) | GPR31, BLT2[3] | GPR75 |
Therapeutic Alternatives: Targeting HETE-Producing Enzymes
Directly targeting this compound is one approach. An alternative is to inhibit the enzymes responsible for its synthesis. This strategy can also impact the production of other HETE isomers, which may offer broader therapeutic effects or potential off-target effects.
| Target Enzyme | Endogenous Substrate | Key Products | Therapeutic Rationale | Potential Inhibitors (Examples) |
| 12-Lipoxygenase (12-LOX) | Arachidonic Acid | 12-HETE | Inhibit cancer cell proliferation, metastasis, and angiogenesis. | Baicalein, ML355 |
| Cytochrome P450 (CYP) ω-hydroxylases | Arachidonic Acid | This compound, 18-HETE, 19-HETE, 20-HETE | Inhibit angiogenesis and inflammation. | HET0016, 17-ODYA |
Note: IC50 values are highly dependent on the specific assay conditions and cell type used. The values presented here are for comparative purposes and may not be directly transferable across different studies.
Signaling Pathways
The signaling pathways initiated by HETE isomers are complex and can vary depending on the cell type and context.
This compound Signaling Pathway (Putative)
Caption: A putative signaling pathway for this compound.
Comparative Signaling of HETE Isomers
Caption: A simplified comparison of 12-HETE and 20-HETE signaling.
Conclusion
This compound represents a compelling therapeutic target, particularly in the context of cancer, due to its roles in promoting cell proliferation, angiogenesis, and survival. The validation of this compound as a target requires rigorous experimental investigation using a combination of in vitro and in vivo models. While direct inhibitors of this compound are under investigation, targeting its synthesizing enzymes, the cytochrome P450s, offers an alternative therapeutic strategy. However, the potential for off-target effects due to the inhibition of other HETE isomers necessitates careful consideration. Further research is warranted to develop specific and potent inhibitors of this compound and to fully elucidate its complex signaling network to enable the development of novel and effective therapies.
References
- 1. Pharmacological inhibition of 17β-hydroxysteroid dehydrogenase impairs human endometrial cancer growth in an orthotopic xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: LC-MS/MS vs. ELISA for the Quantification of 17-HETE
For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules is paramount. 17-Hydroxyeicosatetraenoic acid (17-HETE), a metabolite of arachidonic acid, is implicated in various physiological and pathological processes, making its precise measurement crucial. Two of the most common analytical techniques for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). This guide provides an objective, data-driven comparison of these two methods for the quantification of this compound.
When selecting an analytical method, a trade-off often exists between specificity, sensitivity, throughput, and cost. LC-MS/MS is generally considered the gold standard for targeted quantification due to its high specificity and sensitivity. In contrast, ELISA offers a simpler, higher-throughput, and more cost-effective solution. However, the reliance on antibody-antigen interactions in ELISA can sometimes lead to cross-reactivity and reduced specificity compared to the mass-based detection of LC-MS/MS.[1]
Quantitative Performance Comparison
| Performance Metric | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on antibody specificity) |
| Sensitivity (LOD/LLOQ) | Low pg/mL to fg/mL range | Low to mid pg/mL range |
| Accuracy | High (with appropriate internal standards) | Good to High (can be affected by matrix effects and cross-reactivity) |
| Precision (CV%) | Typically <15% | Typically <15% |
| Dynamic Range | Wide (several orders of magnitude) | Narrower (typically 2-3 orders of magnitude) |
| Throughput | Lower (sample preparation and run times) | Higher (amenable to 96-well plate format) |
| Cost per Sample | Higher | Lower |
| Method Development | More complex and time-consuming | Simpler and faster |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Experimental Methodologies
Below are detailed, representative protocols for the quantification of this compound using both LC-MS/MS and ELISA. These are generalized procedures and may require optimization for specific sample matrices and laboratory conditions.
LC-MS/MS Experimental Protocol
The quantification of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of biological sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., this compound-d8).
-
Acidify the sample with a weak acid (e.g., 0.1 M acetic acid).
-
Extract the lipids with a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic or acetic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with the same acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for HETEs.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and its deuterated internal standard.
-
Example MRM transition for this compound: Precursor ion (m/z) 319.2 → Product ion (m/z) [fragment specific to this compound].
-
Example MRM transition for this compound-d8: Precursor ion (m/z) 327.2 → Product ion (m/z) [corresponding fragment].
-
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of this compound in the samples is then determined from this calibration curve.
ELISA Experimental Protocol
The competitive ELISA is a common format for the quantification of small molecules like this compound.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
A standard curve is prepared by serially diluting the provided this compound standard.
2. Assay Procedure:
-
Add a specific volume of standard or sample to each well of the microplate, which is pre-coated with an antibody specific for this compound.
-
Add a fixed amount of HRP-conjugated this compound (or a similar tracer) to each well. This will compete with the this compound in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the plate several times with the wash buffer to remove any unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The amount of color developed is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the concentration of the standards.
-
The concentration of this compound in the samples is then calculated from the standard curve.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the analytical processes, the following diagrams are provided.
Caption: A simplified diagram of the putative this compound signaling pathway.
References
A Researcher's Guide to Assessing the Specificity of 17-HETE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The eicosanoid 17-hydroxyeicosatetraenoic acid (17-HETE) is a lipid signaling molecule derived from arachidonic acid through the action of cytochrome P450 (CYP) enzymes. Emerging evidence implicates this compound in various physiological and pathological processes, including the regulation of vascular tone and cell proliferation, with potential roles in cancer and angiogenesis. Consequently, the development of specific inhibitors of this compound synthesis represents a promising therapeutic strategy. However, the clinical translation of such inhibitors is contingent on a thorough assessment of their specificity to minimize off-target effects and ensure a favorable safety profile.
This guide provides a comprehensive overview of the experimental approaches required to rigorously evaluate the specificity of this compound inhibitors. Due to the limited availability of well-characterized, specific inhibitors for this compound in the public domain, this guide will utilize a well-documented inhibitor of the related eicosanoid 20-HETE, HET0016 , as a case study to illustrate the principles and methodologies of specificity assessment. This framework can be readily adapted for the evaluation of any novel inhibitor targeting this compound synthesis.
Data Presentation: A Comparative Analysis of Inhibitor Specificity
A crucial aspect of assessing inhibitor specificity is the quantitative comparison of its potency against the intended target versus a panel of relevant off-target enzymes. The data should be presented in a clear and standardized format, typically as a table of IC50 values (the half-maximal inhibitory concentration). A highly specific inhibitor will exhibit a significantly lower IC50 for the target enzyme compared to other enzymes.
Case Study: Specificity Profile of the 20-HETE Synthesis Inhibitor, HET0016
The following table summarizes the inhibitory activity of HET0016, a known inhibitor of 20-HETE synthesis, against its target and a panel of off-target enzymes. This exemplifies the type of data that should be generated for a novel this compound inhibitor.
| Target/Off-Target Enzyme | Inhibitor | IC50 (nM) | Fold Selectivity vs. Target | Reference |
| 20-HETE Synthesis (human renal microsomes) | HET0016 | 8.9 ± 2.7 | - | [1][2] |
| Epoxyeicosatrienoic Acid (EET) Synthesis (rat renal microsomes) | HET0016 | 2800 ± 300 | ~315x | [1] |
| Cyclooxygenase (COX) Activity | HET0016 | 2300 | ~258x | [1] |
| CYP2C9 | HET0016 | 3300 | ~371x | [1] |
| CYP2D6 | HET0016 | 83900 | ~9427x | [1] |
| CYP3A4 | HET0016 | 71000 | ~7978x | [1] |
Hypothetical Specificity Profile for a Novel this compound Inhibitor (Compound X)
This table illustrates how data for a novel this compound inhibitor, "Compound X," would be presented. The selection of off-target enzymes should include closely related HETE-synthesizing CYPs, other major drug-metabolizing CYPs, and enzymes in parallel eicosanoid pathways like COX and LOX.
| Target/Off-Target Enzyme | Inhibitor | IC50 (nM) | Fold Selectivity vs. Target |
| This compound Synthesis (human liver microsomes) | Compound X | 15 | - |
| 20-HETE Synthesis (human liver microsomes) | Compound X | >10,000 | >667x |
| 12-HETE Synthesis (platelet 12-LOX) | Compound X | >10,000 | >667x |
| Prostaglandin E2 Synthesis (COX-2) | Compound X | 5,000 | 333x |
| CYP3A4 | Compound X | >10,000 | >667x |
| CYP2D6 | Compound X | 8,000 | 533x |
| CYP2C9 | Compound X | >10,000 | >667x |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor specificity. Below are key methodologies for characterizing novel this compound inhibitors.
In Vitro this compound Synthesis Inhibition Assay using Human Liver Microsomes
This assay determines the potency of a test compound in inhibiting the primary source of this compound production.
Materials:
-
Human Liver Microsomes (HLMs)
-
Arachidonic Acid (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL protein) in phosphate buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution to generate a dose-response curve). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid (e.g., 10 µM) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
-
Quantify the amount of this compound produced using LC-MS/MS or a specific ELISA kit.
-
Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3][4]
Off-Target Enzyme Inhibition Assays
To assess specificity, the inhibitor should be tested against a panel of related enzymes.
-
Other HETE-Synthesizing CYPs: The protocol is similar to the this compound synthesis assay, but the reaction products for other HETEs (e.g., 20-HETE, 19-HETE) are quantified. Specific recombinant CYP enzymes can also be used to identify inhibition of individual isoforms. The CYP4A and CYP4F families are known to be involved in HETE synthesis.[5]
-
Major Drug-Metabolizing CYPs (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2): Commercially available kits with specific substrates and recombinant enzymes are often used. These assays typically employ fluorescent or luminescent probes that are metabolized by the specific CYP isoform to generate a detectable signal.[6][7]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Assays: Commercially available inhibitor screening kits are available for both COX-1/COX-2 and various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX). These assays typically measure the production of prostaglandins or leukotrienes, respectively.
Quantification of this compound
Accurate quantification of this compound is critical for determining inhibitor potency.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and sensitivity.
-
Sample Preparation: Extract eicosanoids from the reaction supernatant using solid-phase extraction (SPE).
-
Chromatographic Separation: Use a C18 reverse-phase column to separate this compound from other eicosanoids.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and a deuterated internal standard for accurate quantification.[8]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput alternative for this compound quantification. These are competitive assays where the amount of this compound in the sample is inversely proportional to the signal generated. It is crucial to validate the specificity of the antibody used in the kit to avoid cross-reactivity with other HETEs. The general procedure involves incubating the sample with a this compound-specific antibody and a labeled this compound tracer in a pre-coated plate, followed by washing and detection steps.[9][10]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for representing complex biological processes and experimental designs.
References
- 1. scispace.com [scispace.com]
- 2. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. criver.com [criver.com]
- 7. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Differential Effects of HETEs on Cell Proliferation: A Comparative Guide
A comprehensive analysis of the proliferative effects of 5-HETE, 12-HETE, 15-HETE, and 20-HETE on various cell types. This guide provides a comparative overview of their mechanisms of action, supported by experimental data, to aid researchers and drug development professionals in the field of eicosanoid signaling.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[1] These molecules are implicated in a wide range of physiological and pathological processes, including inflammation and cancer.[1] Notably, different HETE isomers exhibit distinct and sometimes opposing effects on cell proliferation, making them critical targets for research and therapeutic development. This guide provides a comparative analysis of the differential effects of four major HETEs—5-HETE, 12-HETE, 15-HETE, and 20-HETE—on cell proliferation, presenting key quantitative data, experimental methodologies, and associated signaling pathways.
It is important to note that while cytochrome P-450 isozymes are known to produce a range of HETEs, including 16-, 17-, 18-, 19-, and 20-HETE, there is a significant lack of specific experimental data in the available scientific literature regarding the direct effects of 17-HETE on cell proliferation.[2] Consequently, a direct comparison of this compound with other HETEs in this context cannot be provided at this time.
Comparative Analysis of HETE Effects on Cell Proliferation
The proliferative or anti-proliferative actions of HETEs are highly dependent on the specific isomer, its concentration, and the cell type. The following table summarizes the quantitative effects of 5-HETE, 12-HETE, 15-HETE, and 20-HETE on various cell lines as reported in the literature.
| HETE Isomer | Cell Line(s) | Effect on Proliferation | Effective Concentration(s) | Reference(s) |
| 5-HETE | Human prostate cancer (LNCaP, PC3) | Pro-proliferative; acts as a survival factor | 50 nM protects from apoptosis | [3] |
| Pancreatic cancer cells | Stimulates proliferation | Not specified | ||
| 12-HETE | Human pancreatic cancer (PANC-1, HPAF) | Pro-proliferative | Concentration-dependent | |
| Ovarian cancer cells | Promotes cell growth and inhibits apoptosis | 1 µM | ||
| Rabbit aortic smooth muscle cells | Anti-proliferative | More potent than other eicosanoids tested | [1] | |
| Mouse B16BL6 melanoma cells | Anti-proliferative | More potent than other eicosanoids tested | [1] | |
| 15(S)-HETE | Lung adenocarcinoma (A549) | Pro-proliferative | Not specified | |
| Human T-cell leukemia (Jurkat) | Anti-proliferative (induces apoptosis) | IC50 of 40 µM | ||
| 20-HETE | Human androgen-sensitive prostate cancer (LNCaP) | Pro-proliferative | 5 nM to 100 nM (50% increase at 50 nM) | [4] |
| Human androgen-insensitive prostate cancer (PC-3) | No effect | Up to 1000 nM | [4] | |
| Endothelial progenitor cells | Pro-proliferative | Not specified | [5] | |
| Vascular smooth muscle cells | Pro-proliferative | Not specified | [5] |
Signaling Pathways in HETE-Mediated Cell Proliferation
The differential effects of HETEs on cell proliferation are mediated by distinct signaling pathways. While some HETEs promote cell growth through pro-survival and mitogenic pathways, others can induce cell cycle arrest and apoptosis.
5-HETE Signaling Pathway
5-HETE promotes the survival and proliferation of human prostate cancer cells by acting as a potent survival factor.[3] It functions through an autocrine loop, and exogenous 5-HETE can protect cells from apoptosis induced by 5-lipoxygenase inhibitors.[3]
References
- 1. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY Database [genome.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
